Kojibiose
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-OQPGPFOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943954 | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2140-29-6 | |
| Record name | Kojibiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kojibiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KOJIBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Discovery and natural sources of Kojibiose
An In-depth Technical Guide to the Discovery and Natural Sources of Kojibiose
Abstract
This compound (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide composed of two glucose units linked by an α-(1→2) glycosidic bond. Initially discovered as a component of koji extract, it is naturally present in low quantities in various foods like honey and beer.[1] Despite its scarcity in nature, this compound has garnered significant interest from the scientific and industrial communities due to its unique physicochemical properties and potential health benefits, including prebiotic effects, low caloric value, and non-cariogenicity.[2][3][4] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its production and analysis. It is intended for researchers, scientists, and professionals in drug development and food science who are interested in the applications of this functional sugar.
Discovery of this compound
The discovery of this compound is intrinsically linked to the study of traditional Japanese fermentation processes. It was first identified in koji extract, which is produced by fermenting steamed rice or other grains with the mold Aspergillus oryzae.[1] However, the extremely low concentrations in natural sources made large-scale extraction impractical, hindering further research for many years.[1][5]
A significant breakthrough in the study of this compound metabolism came with the discovery and characterization of enzymes that specifically act on it. Researchers identified this compound phosphorylase (EC 2.4.1.230) in organisms like Escherichia coli K-12.[6][7][8] This enzyme catalyzes the reversible phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate.[6][7][8] More recently, a highly specific this compound hydrolase (kojibiase) was discovered in the bacterium Mucilaginibacter mallensis, which hydrolyzes this compound into two glucose molecules.[9] These enzymatic discoveries have been pivotal, not only for understanding the biological role of this compound but also for developing efficient biotechnological production methods.
Natural Sources and Occurrence
This compound is found in a variety of natural and processed foodstuffs, albeit typically at very low concentrations. This scarcity makes direct extraction for commercial purposes economically unviable.[5]
| Natural Source | Typical Concentration/Presence | Reference(s) |
| Honey | Present, approximately 3% | [3] |
| Koji Extract | Found in the fermented product of steamed rice and Aspergillus oryzae | [1] |
| Beer | Present as a minor component | [1] |
| Sake (Japanese Rice Wine) | Contributes to the distinctive taste | [10] |
| Starch Hydrolyzate | Can be found as a byproduct | [1][10] |
| Caramelized Glucose | Formed as a product of thermal degradation of glucose | [3] |
| Fermented Foods | Occurs naturally in foods like sourdough breads and kimchi | [11] |
Physicochemical Properties of this compound
This compound is a white, crystalline powder with properties that make it a promising substitute for sucrose in various applications. It is soluble in water and has a mild sweet taste.[3][4][12]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂O₁₁ | [13][14] |
| Molar Mass | 342.30 g/mol | [3][13][14] |
| IUPAC Name | (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | [3][13] |
| CAS Number | 2140-29-6 | [13][14] |
| Appearance | White to off-white powder/solid | [12][14] |
| Solubility | Soluble in water (5 mg/mL, clear, colorless solution) | [4][12][14] |
| Melting Point | 174.5 °C | [12] |
| Optical Activity | +162° → +137° | [12] |
| Biological Activity | Inhibitor of plant glucosidase I; Prebiotic | [12][14] |
Enzymology and Metabolism
The metabolism of this compound is primarily governed by two types of enzymes from the Glycoside Hydrolase Family 65 (GH65): phosphorylases and hydrolases.
-
This compound Phosphorylase (KP): This enzyme cleaves the α-(1→2) glycosidic bond of this compound in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate. The reaction is reversible, allowing for the synthesis of this compound from glucose-1-phosphate and a suitable acceptor.
-
This compound Hydrolase (Kojibiase): This enzyme catalyzes the hydrolysis of this compound into two D-glucose molecules.
Below is a diagram illustrating the phosphorolytic cleavage of this compound.
Kinetic Properties of this compound-Acting Enzymes
The kinetic parameters of these enzymes are crucial for their application in biocatalysis and for understanding their physiological roles.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source Organism | Reference(s) |
| This compound Phosphorylase (YcjT) | This compound | 1.05 | 1.1 | 1.12 x 10³ | Escherichia coli K-12 | [6][7][8] |
| β-phosphoglucomutase (YcjU) | β-D-glucose-1-P | 0.018 | 21 | 1.1 x 10⁶ | Escherichia coli K-12 | [6][7][8] |
Biotechnological Production and Experimental Protocols
Given the low natural abundance of this compound, biotechnological synthesis represents the only viable route for its large-scale production.[5] Several enzymatic strategies have been developed, primarily using sucrose phosphorylase or dextransucrase.
A highly efficient method involves a multi-step biocatalytic process starting from inexpensive and readily available substrates like sucrose and lactose.[10][15] This process can yield this compound with purities exceeding 99%.[15][16]
The general workflow for this sustainable production process is outlined below.
Detailed Experimental Protocol: Enzymatic Synthesis and Purification
This protocol is a synthesized methodology based on the process developed by Díez-Municio et al. (2014).[10][15]
Objective: To produce high-purity this compound from sucrose and lactose.
Materials:
-
Sucrose and Lactose (Substrates)
-
Dextransucrase from Leuconostoc mesenteroides
-
Saccharomyces cerevisiae (Baker's yeast)
-
β-galactosidase from Kluyveromyces lactis
-
Sodium acetate buffer (pH 5.2)
-
Sodium phosphate buffer (pH 7.0)
-
Preparative Liquid Chromatography system with a refractive index detector (LC-RID)
Methodology:
-
Step 1: Transglucosylation to form 4'-galactosyl-kojibiose
-
Prepare a reaction mixture containing sucrose and lactose in sodium acetate buffer (pH 5.2).
-
Add dextransucrase to the mixture.
-
Incubate the reaction under controlled temperature and stirring until maximum conversion to the trisaccharide 4'-O-β-D-galactopyranosyl-kojibiose is achieved. The reaction produces a complex mixture including the target trisaccharide, leucrose, and residual monosaccharides.[1][15]
-
-
Step 2: Removal of Monosaccharides by Fermentation
-
Adjust the pH of the reaction mixture from Step 1 to be optimal for yeast fermentation.
-
Inoculate the mixture with Saccharomyces cerevisiae.
-
Incubate to allow the yeast to consume residual monosaccharides like glucose, fructose, and sucrose.[15][17]
-
After fermentation, remove the yeast cells by centrifugation.
-
-
Step 3: Hydrolysis of the Trisaccharide
-
To the supernatant from Step 2, add β-galactosidase from K. lactis. The reaction should be performed in a suitable buffer (e.g., phosphate buffer, pH ~7.0).[1]
-
This enzyme specifically hydrolyzes the galactose moiety from 4'-galactosyl-kojibiose, releasing free this compound and galactose.
-
-
Step 4: Final Purification
-
The resulting mixture contains this compound, galactose, and other minor components.
-
For the highest purity, subject the mixture to preparative liquid chromatography (e.g., size-exclusion or ion-exchange chromatography).[1][15]
-
Monitor the fractions using an LC-RID system.
-
Collect the fractions corresponding to pure this compound.
-
The final product can be lyophilized to obtain a dry, stable powder with a purity of ≥99%.[15]
-
Analytical Protocol: HPLC-RID for this compound Quantification
Objective: To identify and quantify this compound in a sample mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87 series)
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in ultrapure water. Filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: Typically 0.5-0.6 mL/min.
-
Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution.
-
Detector Temperature: Set to match or be slightly above the column temperature.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Run the analysis and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the concentration by creating a standard curve with known concentrations of the this compound standard and integrating the peak area of the sample.
-
Conclusion
This compound, once a scientific curiosity found in trace amounts in fermented foods, is now accessible for in-depth research and industrial application thanks to significant advances in biocatalysis. Its discovery has paved the way for the exploration of other rare sugars with unique functional properties. The development of robust, scalable biotechnological processes for its synthesis is critical for unlocking its potential as a low-calorie, prebiotic sweetener in functional foods, and for further investigation into its therapeutic applications in the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the research and development of novel carbohydrates.
References
- 1. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. This compound, the sugar of the future | Focus on Belgium [focusonbelgium.be]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 2140-29-6: this compound | CymitQuimica [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 12. This compound | 2140-29-6 [chemicalbook.com]
- 13. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]
- 15. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biochemical pathways of kojibiose. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the nuanced structural details of this compound, supported by quantitative data, and outlines detailed experimental protocols for its synthesis and purification.
Introduction to this compound
This compound is a disaccharide composed of two α-D-glucose units linked together by an α(1→2) glycosidic bond.[1][2] Its systematic IUPAC name is 2-O-α-D-glucopyranosyl-D-glucose.[2][3] this compound is found naturally in various sources, including honey, sake, and as a product of glucose caramelization.[2] In recent years, it has garnered significant interest due to its potential applications as a low-calorie sweetener and a prebiotic, stimulating the growth of beneficial gut bacteria.[2]
Chemical Structure and Stereochemistry
This compound is a reducing sugar, meaning one of the glucose residues has a free hemiacetal group. The glycosidic linkage between the two glucose units is an α(1→2) bond, which dictates the specific three-dimensional arrangement of the molecule.[1]
The stereochemistry of this compound is defined by the D-configuration of the constituent glucose monomers and the α-configuration of the anomeric carbon involved in the glycosidic bond. This specific arrangement influences its chemical and physical properties, as well as its recognition by enzymes.
Molecular Formula and Weight
Structural Diagram
The chemical structure of this compound is depicted below, illustrating the α(1→2) glycosidic linkage between the two D-glucose units.
Quantitative Structural Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |
| Non-reducing Unit (α-D-glucopyranosyl) | |||
| H-1' | 5.39 | 98.5 | J₁,₂ = 3.8 |
| H-2' | 3.61 | 78.1 | |
| H-3' | 3.79 | 74.2 | |
| H-4' | 3.44 | 70.8 | |
| H-5' | 3.84 | 73.0 | |
| H-6'a | 3.82 | 61.9 | |
| H-6'b | 3.75 | ||
| Reducing Unit (α-D-glucopyranose) | |||
| H-1α | 5.22 | 92.9 | J₁,₂ = 3.8 |
| H-2α | 3.61 | 72.8 | |
| H-3α | 3.72 | 74.0 | |
| H-4α | 3.42 | 70.4 | |
| H-5α | 3.76 | 72.6 | |
| H-6αa | 3.82 | 61.7 | |
| H-6αb | 3.75 | ||
| Reducing Unit (β-D-glucopyranose) | |||
| H-1β | 4.68 | 96.9 | J₁,₂ = 8.0 |
| H-2β | 3.32 | 75.3 | |
| H-3β | 3.53 | 77.0 | |
| H-4β | 3.41 | 70.4 | |
| H-5β | 3.50 | 77.0 | |
| H-6βa | 3.92 | 61.7 | |
| H-6βb | 3.77 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions. The presented data is a representative compilation from published literature.
Experimental Protocols
Enzymatic Synthesis of this compound
Several enzymatic methods have been developed for the efficient synthesis of this compound, offering an advantage over complex chemical syntheses. A common and effective method utilizes sucrose phosphorylase.[6][7]
Materials:
-
Sucrose
-
D-glucose
-
Sucrose phosphorylase (e.g., from Bifidobacterium adolescentis)[8]
-
50 mM MOPS buffer (pH 6.7)
-
Spray-dried baker's yeast (Saccharomyces cerevisiae)
-
Ethanol
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 500 mM sucrose and 500 mM D-glucose in 50 mM MOPS buffer (pH 6.7).
-
Enzymatic Reaction: Add sucrose phosphorylase (e.g., a thermostable variant like BaSP_L341I_Q345S at 2 mg/mL) to the reaction mixture.[9] Incubate the reaction at 55°C for approximately 24 hours, which typically results in a this compound concentration of around 350 mM.[9]
-
Yeast Treatment for Purification: After the enzymatic reaction, cool the mixture to 30°C. Add spray-dried baker's yeast to a final concentration of 30 g/L to remove residual sucrose and glucose, as well as the fructose byproduct.[9] Incubate this mixture for 6-8 hours at 30°C.[9]
-
Downstream Processing:
-
Centrifuge the yeast suspension to clarify the this compound-containing solution.
-
Evaporate the supernatant to a Brix of 48.
-
Induce cooling crystallization.
-
Wash the resulting crystals with ethanol to obtain highly pure this compound (>99.5%).[9]
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly for analytical standards or sensitive biological assays, preparative HPLC is the method of choice.
Instrumentation and Materials:
-
Preparative HPLC system with a refractive index (RI) detector
-
Stationary Phase: A suitable column for carbohydrate separation, such as an amino-propyl bonded silica column or a polymer-based column (e.g., PLRP-S).[10]
-
Mobile Phase: Acetonitrile/water gradient. The specific gradient will depend on the column and system but a typical starting point is 80:20 (v/v) acetonitrile:water.
-
Crude this compound solution from enzymatic synthesis (after initial workup to remove large particulates).
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved on the RI detector.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a programmed gradient of decreasing acetonitrile concentration to separate the different saccharides.
-
Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the RI detector.
-
Purity Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the mobile phase from the pooled fractions, typically by rotary evaporation, to yield pure this compound.
Biochemical Pathways Involving this compound
While not a central metabolite in most organisms, specific pathways for this compound catabolism have been identified, for instance, in the hyperthermophilic archaeon Pyrococcus sp. strain ST04.[11] This pathway involves two key enzymes that convert this compound into a metabolite that can enter glycolysis.
Key Enzymes and Reactions:
-
This compound Phosphorylase (KP): This enzyme catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (Pi) to yield D-glucose and β-D-glucose-1-phosphate.[11][12][13] The reaction is reversible.
-
β-Phosphoglucomutase (β-PGM): This enzyme isomerizes β-D-glucose-1-phosphate to D-glucose-6-phosphate, which is a direct substrate for the glycolytic pathway.[3][14][15]
This metabolic route provides a mechanism for organisms possessing these enzymes to utilize this compound as a carbon and energy source. Understanding such pathways is crucial for applications in metabolic engineering and for elucidating the roles of rare sugars in microbial ecosystems.
Conclusion
This compound, with its unique α(1→2) glycosidic linkage, presents a fascinating subject for chemical and biochemical investigation. Its distinct stereochemistry governs its biological activity and potential applications. The detailed structural information, coupled with robust protocols for its synthesis and purification, provides a solid foundation for further research into its properties and for its development in various industrial and therapeutic contexts. The elucidation of its metabolic pathways further opens avenues for its use in biotechnology and understanding microbial carbohydrate metabolism. This guide serves as a foundational resource to aid in these scientific endeavors.
References
- 1. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Beta-phosphoglucomutase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 14. β-Phosphoglucomutase - Creative Enzymes [creative-enzymes.com]
- 15. proteopedia.org [proteopedia.org]
Kojibiose disaccharide linkage and its significance
An In-depth Technical Guide to Kojibiose: Linkage, Significance, and Applications
Executive Summary
This compound is a rare, naturally occurring disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond.[1] Historically limited by inefficient production methods, recent advancements in enzymatic synthesis have made this compound more accessible for research and potential commercialization.[2] This guide provides a comprehensive technical overview of this compound, detailing its unique chemical linkage, its biological significance, and its emerging applications in the pharmaceutical and nutraceutical industries. We present quantitative data on its enzymatic interactions, detailed experimental protocols for its synthesis and analysis, and visual diagrams of its key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and functional potential of this unique carbohydrate.
This compound, systematically named 2-O-α-D-glucopyranosyl-D-glucose, is a glucobiose—a disaccharide formed from two glucose units.[3][4] Its defining feature is the α-1,2-glycosidic bond that connects the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the second carbon (C2) of the other glucose molecule.[1][5] This specific linkage distinguishes it from more common glucobioses like maltose (α-1,4) and isomaltose (α-1,6).[5]
The α-1,2 linkage confers significant biochemical properties. Notably, it is resistant to hydrolysis by common mammalian digestive enzymes such as α-amylase and sucrase-isomaltase, which are specific for other glycosidic bonds.[6] This resistance allows this compound to pass through the upper gastrointestinal tract largely undigested, a key factor in its prebiotic activity.[6][7]
Natural Occurrence: this compound is found in small quantities in natural products such as honey (approximately 3%), sake, and beer.[8][9] It is also a known product of glucose caramelization.[8][10] However, these sources are insufficient for practical isolation.[11]
Synthesis and Production of this compound
The limited availability and high cost of this compound have historically hindered its study.[11] While chemical synthesis is possible, it often involves low yields and the production of toxic waste.[11] Biotechnological methods, particularly enzymatic synthesis, have emerged as the most efficient and scalable production routes.
Enzymatic Synthesis
The most successful methods for this compound production utilize enzymes that can catalyze the formation of the α-1,2-glycosidic bond through transglucosylation.
Sucrose Phosphorylase (SPase): A highly efficient process uses sucrose phosphorylase (SPase), particularly engineered variants from Bifidobacterium adolescentis.[2][11] In this reaction, SPase transfers a glucose moiety from a donor substrate, sucrose, to an acceptor, glucose, to form this compound and fructose.[6] Enzyme engineering, through techniques like rational design and random mutagenesis, has led to the development of double mutant enzymes (e.g., L341I_Q345S) with over 95% selectivity for this compound synthesis, significantly improving yield and purity.[2][12] This process is attractive for industrial-scale production due to the use of inexpensive substrates.[2]
Multi-Enzyme Systems: Another biotechnological approach involves a two-step enzymatic cascade.[7]
-
Dextransucrase: This enzyme, from Leuconostoc mesenteroides, catalyzes a transglycosylation reaction between sucrose (donor) and lactose (acceptor) to form 4-O-β-D-galactopyranosyl-kojibiose (4GK).[7][13]
-
β-Galactosidase: The intermediate trisaccharide is then hydrolyzed by β-galactosidase from Kluyveromyces lactis, which cleaves the galactose residue to yield pure this compound.[13][14]
This method can achieve a yield of 38% with high purity (≥99%) after purification.[13]
Experimental Protocol: this compound Synthesis via Engineered SPase
This protocol is adapted from methodologies described for the synthesis using Bifidobacterium adolescentis sucrose phosphorylase (BaSP) variants.[11][12][15]
1. Reaction Setup:
-
Substrates: Prepare a solution of 500 mM sucrose and 500 mM glucose in a suitable buffer (e.g., 50 mM MOPS, pH 6.5-7.0) or in Milli-Q water, as the pH remains stable.[11][15]
-
Enzyme: Add the purified, heat-stable BaSP variant (e.g., L341I_Q345S) to a final concentration of 2 mg/mL.[11][12]
-
Incubation: Maintain the reaction mixture at 55°C with gentle agitation.[11][12] The optimal temperature for this heat-stable variant ensures high activity and stability over extended periods.[6]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals (e.g., every 4-8 hours) and analyzing them via HPLC to quantify the concentrations of sucrose, glucose, fructose, and this compound.[15] The reaction typically reaches a high yield (e.g., 350 mM this compound) within 24 hours.[12]
2. Reaction Termination and Product Purification:
-
Termination: Stop the reaction by heat inactivation, for example, by boiling the mixture for 10 minutes.[15]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g for 20 minutes) to pellet the denatured enzyme and any other insoluble components.[15]
-
Selective Fermentation: To remove residual glucose, sucrose, and the fructose byproduct, treat the supernatant with baker's yeast (Saccharomyces cerevisiae). Add approximately 30 g/L of yeast and incubate at 30°C for 6-8 hours.[6][12] The yeast consumes the unwanted mono- and disaccharides, leaving the non-fermentable this compound in solution.
-
Crystallization: Remove the yeast cells by centrifugation. Evaporate the resulting solution to increase the solute concentration (e.g., to a Brix value of 48).[12] Induce crystallization by cooling the concentrated solution.
-
Final Product: Collect the this compound crystals by filtration and wash with cold ethanol to remove any remaining soluble impurities. The final product can achieve a purity exceeding 99.5%.[12]
Biological Significance and Applications
This compound exhibits several biological activities that make it a molecule of significant interest for therapeutic and nutraceutical applications.
Prebiotic and Gut Health Modulator
Due to its resistance to digestion, this compound acts as a prebiotic.[6][16] It travels to the colon where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium.[6][17] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut health and have systemic benefits.[6] Studies have shown that conditioning a gut microbiota inoculum with this compound profoundly induces the growth of bifidobacteria.[17] Its potential to modulate the gut microbiome makes it a promising functional food ingredient for improving digestive health.
References
- 1. CAS 2140-29-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Enzyme mutagenesis sweetens prebiotics | Research | Chemistry World [chemistryworld.com]
- 3. scbt.com [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glycosidic linkages | Department of Physiology | UZH [physiol.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. birac.nic.in [birac.nic.in]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0011742) [hmdb.ca]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 15. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
- 16. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycosidic linkage of rare and new-to-nature disaccharides reshapes gut microbiota in vitro [biblio.ugent.be]
The Unveiling of Kojibiose: A Historical and Technical Guide to its Discovery in Fermented Foods
For Immediate Release
A comprehensive technical guide released today illuminates the history of kojibiose, a rare disaccharide, from its initial discovery in traditional fermented foods to its emerging role in nutrition and drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a detailed account of the scientific journey to understand this unique sugar, complete with experimental protocols, quantitative data, and visualizations of its biochemical interactions.
This compound, a disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, was first identified in 1953 by Japanese scientists Aso and Shibasaki during their analysis of sake, a traditional Japanese rice wine. Its presence has since been confirmed in other fermented products such as mirin, and to a lesser extent, in honey. This guide delves into the historical context of this discovery and traces the advancements in analytical techniques that have enabled its quantification in various food matrices.
Quantitative Presence of this compound in Fermented Foods
The concentration of this compound in fermented foods can vary depending on the specific fermentation process, the microorganisms involved (primarily Aspergillus oryzae), and the raw materials used. While data remains somewhat limited for certain products, available research provides the following insights:
| Fermented Food | Typical this compound Concentration | Notes |
| Sake | 200 - 2000 ppm (as part of total oligosaccharides)[1][2] | Concentration can vary significantly between different sake varieties. |
| Mirin | Present; specific concentration not widely reported but contributes to its mild sweetness.[3] | Found among other disaccharides and oligosaccharides like isomaltose and nigerose.[3] |
| Soy Sauce | Trace amounts expected. | Isomaltose, a related disaccharide, is present.[4] Specific quantitative data for this compound is scarce. |
| Miso | Trace amounts expected. | Isomaltose is present in rice miso.[4] Specific quantitative data for this compound is not readily available. |
| Honey | Approximately 0.5 - 1.5 g per 100 g | Serves as a natural, non-fermented source for comparison. |
The Science Behind this compound: Experimental Methodologies
The identification and quantification of this compound in complex food matrices have been made possible through the evolution of sophisticated analytical techniques. This guide provides detailed experimental protocols for researchers seeking to analyze this compound content.
Protocol for this compound Quantification in Fermented Foods using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the extraction and analysis of this compound. Researchers should optimize parameters based on their specific sample matrix and available equipment.
1. Sample Preparation and Extraction:
-
Solid/Semi-solid Samples (e.g., Miso, Koji):
-
Homogenize a known weight of the sample (e.g., 5-10 g).
-
Extract the sugars with a solvent, typically 80% ethanol, by vigorous mixing or sonication.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant containing the extracted sugars.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate the ethanol under reduced pressure.
-
Redissolve the dried extract in deionized water.
-
-
Liquid Samples (e.g., Sake, Mirin, Soy Sauce):
-
Centrifuge the liquid sample to remove any suspended solids.
-
Dilute the sample with deionized water as necessary to bring the sugar concentrations within the linear range of the HPLC detector.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Analysis:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a refractive index (RI) detector.
-
Column: An amino-propyl bonded silica column (e.g., Aminex HPX-87 series) is commonly used for carbohydrate analysis.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a typical mobile phase. The exact ratio may need to be optimized for best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, typically around 30-40°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve using pure this compound standards of known concentrations. Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.
Visualizing the Biochemical Impact of this compound
This compound is not merely a component of fermented foods; it exhibits biological activities that are of significant interest to the scientific community. This guide provides visual representations of the key signaling pathways influenced by this compound.
Inhibition of α-Glucosidase
This compound has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By slowing down this process, this compound can help to moderate post-prandial blood glucose levels. The inhibition can be competitive or non-competitive depending on the specific enzyme and the structure of the inhibitor.[5][6]
Prebiotic Activity and Gut Microbiota Modulation
This compound is considered a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus. The fermentation of this compound by these bacteria produces short-chain fatty acids (SCFAs), which have numerous health benefits. Furthermore, prebiotics may influence host immune responses through pathways like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.
This technical guide serves as a valuable resource for the scientific community, providing a consolidated overview of the history, analysis, and biological significance of this compound. As research into rare sugars and their impact on human health continues to expand, a thorough understanding of this compound's journey from a traditional food component to a molecule of interest for modern science is more critical than ever.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the oligosaccharides in Japanese rice wine, sake, by hydrophilic interaction liquid chromatography-time-of-flight/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hakkohub.com [hakkohub.com]
- 4. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 5. Structural insights into the inhibition mechanism of glucosidase inhibitors toward this compound hydrolase belonging to glycoside hydrolase family 65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the α(1→2) glycosidic bond in Kojibiose
An In-depth Technical Guide to the α(1→2) Glycosidic Bond in Kojibiose
Abstract
This compound [Glc-α(1→2)-Glc] is a rare disaccharide composed of two glucose units linked by an α(1→2) glycosidic bond. This specific linkage confers unique chemical and biological properties, distinguishing it from other glucose disaccharides like maltose or sucrose. Found naturally in small quantities, this compound has garnered significant interest for its potential applications in the food, nutraceutical, and pharmaceutical industries as a prebiotic, a low-calorie sweetener, and an inhibitor of α-glucosidases.[1][2][3] This guide provides a comprehensive technical overview of the α(1→2) glycosidic bond in this compound, covering its structural characteristics, advanced methods for its synthesis and characterization, enzymatic hydrolysis, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.
Structural and Chemical Properties of this compound
The defining feature of this compound is the α(1→2) glycosidic bond, which connects the anomeric carbon (C1) of one α-D-glucose unit to the C2 hydroxyl group of a second glucose unit.[4] This linkage makes it a reducing sugar, as the anomeric carbon of the second glucose unit remains free. The α-configuration of the bond is crucial, influencing the molecule's three-dimensional structure and its recognition by enzymes.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Systematic Name | 2-O-α-D-glucopyranosyl-D-glucose | [6][7] |
| Common Synonyms | α-D-Glc-(1→2)-D-Glc | [6][8] |
| CAS Number | 2140-29-6 | [3][7] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3][7] |
| Molecular Weight | 342.30 g/mol | [3][7] |
| Appearance | White to off-white powder | [8] |
| Purity | ≥98% (HPLC) | [8] |
| Solubility | Soluble in water (5 mg/mL) | [8] |
| Storage Temperature | -20°C |[8] |
Spectroscopic Characterization: Elucidating the α(1→2) Linkage
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for the unambiguous structural determination of carbohydrates like this compound.[9] The chemical shifts of the anomeric proton (H1') and the linked carbon (C2), along with their coupling constants, provide definitive evidence of the α(1→2) glycosidic bond.
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O The notation I and II refer to the reducing and non-reducing glucose residues, respectively.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Residue I (Reducing) | [10] | ||
| H-1 (α) | 5.36 | 95.19 | [10] |
| H-1 (β) | 4.84 | 96.83 | [10] |
| Residue II (Non-reducing) | [10] | ||
| H-1' | 5.30 | 96.83 | [10] |
| H-2' | 3.63 | 74.00 | [10] |
| H-3' | 3.84 | 75.30 | [10] |
| H-4' | 3.48 | 71.60 | [10] |
| H-5' | 3.86 | 74.90 | [10] |
| H-6'a | 3.85 | 62.70 | [10] |
| H-6'b | 3.79 | 62.70 |[10] |
Biosynthesis and Enzymatic Synthesis
While this compound is found in nature, its low availability necessitates efficient synthesis methods for research and commercial use.[11] Enzymatic synthesis is preferred over chemical methods due to higher yields, regioselectivity, and milder reaction conditions.[12] Several enzymatic strategies have been developed, with two prominent pathways being the use of sucrose phosphorylase and a multi-enzyme cascade involving dextransucrase and β-galactosidase.
Synthesis via Sucrose Phosphorylase
Sucrose phosphorylase (SPase) from bacteria such as Bifidobacterium adolescentis can catalyze the transfer of a glucose moiety from sucrose to an acceptor molecule.[13] When glucose is used as the acceptor, this compound is synthesized with high efficiency. Enzyme engineering has been employed to develop SPase variants with improved thermostability and selectivity for this compound production.[13][14]
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]
- 4. Glycosidic linkages | Department of Physiology | UZH [physiol.uzh.ch]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. scbt.com [scbt.com]
- 7. This compound | C12H22O11 | CID 164939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. コージビオース ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Biological Significance of Kojibiose in Honey and Sake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is gaining significant attention in the scientific community for its potential health benefits, including prebiotic properties and its role as a glucosidase inhibitor.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in two distinct food matrices: honey, a natural sweetening agent, and sake, a traditional Japanese fermented beverage. The guide details the quantitative levels of this compound found in these sources, outlines the experimental protocols for its detection and quantification, and explores its known biological activities and potential signaling pathways, offering valuable insights for researchers and professionals in drug development.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly depending on the floral source and geographical origin of honey, and the specific brewing process of sake.
This compound in Honey
This compound is a minor but consistently present disaccharide in honey.[2] Its concentration can be influenced by the enzymatic activity of bees during honey production.
Table 1: Quantitative Data of this compound in Different Honey Varieties
| Honey Type/Variety | This compound Concentration | Reference |
| Various Floral Origins | Approx. 3% | [3] |
| General Range | 0.5 g - 1.5 g per 100 g | [1] |
Note: More specific quantitative data for a wider range of honey varieties is an active area of research.
This compound in Sake
This compound is naturally present in fermented foods like sake.[4] Its formation is attributed to the enzymatic activities of Aspergillus oryzae (koji mold) during the fermentation process. While specific quantitative data for this compound in different sake types is limited, studies on the oligosaccharide profile of sake provide valuable estimates.
Table 2: Estimated Concentration of Oligosaccharides (including this compound) in Sake
| Sake Type | Oligosaccharide (DP 2-8) Concentration | Reference |
| Various Commercial Sakes | 200 - 2000 ppm | [5][6] |
DP: Degree of Polymerization. This range includes various disaccharides, with this compound being one of the components.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in complex matrices like honey and sake requires sophisticated analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods.
Quantification of this compound in Honey by HPAEC-PAD
This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.
2.1.1. Sample Preparation
-
Weigh 0.1 g of a homogeneous honey sample.
-
Dissolve the sample in 100 mL of deionized water to achieve a 1:1000 dilution.
-
For storage, keep the diluted honey sample at -20°C.
-
Prior to analysis, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[7]
2.1.2. Chromatographic Conditions
-
Column: A high-performance anion-exchange column suitable for carbohydrate separation (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A sodium hydroxide gradient is typically used for elution. The specific gradient profile will depend on the column and the other sugars being analyzed.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 30°C.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
2.1.3. Quantification
-
A standard curve is generated using certified this compound standards of known concentrations.
-
The peak area of this compound in the honey sample is compared to the standard curve to determine its concentration.
Quantification of Disaccharides in Sake by LC-MS
LC-MS provides high specificity and allows for the simultaneous analysis of various oligosaccharides.
2.2.1. Sample Preparation
-
Dilute the sake sample 10-fold with distilled water.
-
Perform ultrafiltration to remove larger molecules.
-
Further dilute the recovered sample 1000-fold with distilled water.[8]
-
Inject a small volume (e.g., 1 µL) into the LC-MS system.
2.2.2. Liquid Chromatography Conditions
-
Column: A column suitable for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Adjusted based on the column dimensions.
-
Column Temperature: Maintained at a constant temperature.
2.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: A time-of-flight (TOF) or triple quadrupole (QqQ) mass spectrometer can be used for accurate mass measurement and fragmentation analysis.
-
Quantification: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for targeted quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.
Biological Significance and Signaling Pathways
This compound exhibits several biological activities that are of interest to the drug development community. Its low digestibility and prebiotic potential make it a candidate for modulating gut microbiota, while its inhibitory effect on certain enzymes has therapeutic implications.
Prebiotic Effect and Gut Microbiota Modulation
This compound is poorly digested by human intestinal enzymes, allowing it to reach the colon largely intact.[9] There, it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate and propionate, which have numerous health benefits, including maintaining gut barrier integrity and exerting anti-inflammatory effects.[9][10]
Anti-inflammatory Effects
Studies in animal models have suggested that this compound may possess anti-inflammatory properties. In a study on hyperglycemic rats, this compound supplementation was shown to ameliorate arachidic acid-induced liver inflammation.[4] This effect was associated with a reduction in the intrahepatic macrophage population.[4] While the precise signaling cascade is not fully elucidated, this suggests a potential role for this compound in modulating inflammatory pathways.
Potential Impact on Insulin Signaling
Preliminary in vitro studies suggest that this compound may have a reduced metabolic impact compared to glucose, potentially due to its slower digestion.[9] This could translate to a reduced glycemic effect. One study investigated the impact of different disaccharides on insulin signaling in a co-culture model of intestinal, hepatic, and skeletal muscle cells. While the direct signaling mechanism of this compound was not detailed, its slower digestion rate suggests a potential to modulate the insulin signaling pathway by altering the rate of glucose release and absorption.[9] Further research is needed to delineate the specific interactions of this compound with components of the insulin signaling cascade.
Conclusion
This compound is a naturally occurring disaccharide found in honey and sake with promising bioactive properties. This guide has provided a comprehensive overview of its quantitative occurrence, analytical methodologies for its detection, and its potential roles in modulating gut microbiota and inflammatory responses. For researchers and drug development professionals, this compound represents an intriguing natural compound worthy of further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its interaction with specific cellular signaling pathways, to unlock its full therapeutic potential.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Analysis of the oligosaccharides in Japanese rice wine, sake, by hydrophilic interaction liquid chromatography-time-of-flight/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 10. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Kojibiose as a Substrate for Glycoside Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose, a disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond, is gaining significant attention in various fields of research and development. Its role as a specific substrate for a unique class of glycoside hydrolases (GHs) offers opportunities for novel enzymatic assays, inhibitor screening, and as a potential prebiotic. Furthermore, the inhibition of α-glucosidases by this compound and its analogs presents a promising avenue for the development of antiviral and antidiabetic therapeutics. These application notes provide a comprehensive overview of this compound as a substrate for GHs, including detailed experimental protocols, quantitative data, and the underlying biochemical pathways.
I. Glycoside Hydrolases Acting on this compound
This compound is selectively hydrolyzed by specific enzymes, primarily belonging to the Glycoside Hydrolase Family 65 (GH65). These enzymes, termed this compound hydrolases or kojibiases, catalyze the cleavage of the α-1,2-glycosidic bond. The reaction proceeds via an inverting mechanism, resulting in the release of two glucose molecules.
A notable example is the this compound hydrolase from the bacterium Mucilaginibacter mallensis (MmGH), which exhibits high specificity for this compound.[1][2][3][4] Another well-characterized enzyme is the this compound hydrolase from Flavobacterium johnsoniae (FjGH65A).[5][6] Members of the GH65 family also include this compound phosphorylases, which cleave the glycosidic bond using inorganic phosphate to produce glucose and β-glucose-1-phosphate.[1]
II. Quantitative Data on this compound Hydrolysis
The enzymatic hydrolysis of this compound has been quantitatively characterized for several glycoside hydrolases. The following tables summarize the kinetic parameters and substrate specificity for key this compound hydrolases.
Table 1: Kinetic Parameters of this compound Hydrolases
| Enzyme | Source Organism | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Optimal pH | Optimal Temp. (°C) |
| MmGH | Mucilaginibacter mallensis | 0.77 ± 0.01 | 9.9 ± 0.3 | 13 | 4.0 - 5.5 | 30 |
Data sourced from De Beul et al. (2021).[1][2]
Table 2: Substrate Specificity of this compound Hydrolase from M. mallensis (MmGH)
| Substrate | Glycosidic Linkage | Relative Activity (%) |
| This compound | α-1,2 | 100 |
| Nigerose | α-1,3 | Low |
| Trehalose | α-1,1-α | Not Detected |
| Maltose | α-1,4 | Not Detected |
| Isomaltose | α-1,6 | Not Detected |
| Sucrose | α-1,β-2 | Not Detected |
Data adapted from De Beul et al. (2021).[1][2]
Table 3: Inhibition of this compound Hydrolase from F. johnsoniae (FjGH65A)
| Inhibitor | Inhibition Type | Ki (µM) |
| 1-Deoxynojirimycin (DNJ) | Competitive | 2.95 |
| Castanospermine (CSP) | Noncompetitive | 3.69 |
Data sourced from Nakamura et al. (2024).[5][6]
III. Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound hydrolysis.
Protocol 1: Recombinant Expression and Purification of this compound Hydrolase
This protocol describes the expression of a this compound hydrolase, such as MmGH, in Escherichia coli and its subsequent purification.
1. Gene Synthesis and Cloning: a. Synthesize the gene encoding the this compound hydrolase, codon-optimized for E. coli expression. b. Clone the synthesized gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Incubate the culture at a lower temperature (e.g., 16-20°C) overnight with shaking to enhance soluble protein expression.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation to remove cell debris. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. e. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. f. Elute the His-tagged this compound hydrolase with an elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Analyze the purified protein fractions by SDS-PAGE to assess purity. h. Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. i. Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Assay for this compound Hydrolase Activity
This protocol details the measurement of this compound hydrolase activity by quantifying the amount of glucose released.
1. Reagents and Materials:
- Purified this compound hydrolase
- This compound solution (e.g., 10 mM in assay buffer)
- Assay buffer (e.g., 100 mM sodium acetate buffer, pH 4.5)
- Glucose oxidase/peroxidase (GOD-POD) assay kit
- Microplate reader
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer and this compound solution in a microtiter plate. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for MmGH). c. Initiate the reaction by adding a known concentration of the purified this compound hydrolase. d. At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH). e. Determine the concentration of released glucose in each aliquot using a GOD-POD assay kit according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader. g. Create a standard curve using known concentrations of glucose to quantify the amount of glucose produced in the enzymatic reaction. h. Calculate the initial reaction velocity from the linear range of the time course. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.
Protocol 3: Analysis of Hydrolysis Products by HPAEC-PAD
This protocol describes the use of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the separation and quantification of this compound and its hydrolysis products.
1. Instrumentation and Columns:
- HPAEC-PAD system (e.g., Dionex ICS-5000)
- Anion-exchange column (e.g., CarboPac PA1 or PA100)
- Gold working electrode
2. Sample Preparation: a. Perform the enzymatic hydrolysis of this compound as described in Protocol 2. b. Terminate the reaction at different time points. c. Centrifuge the samples to remove any precipitated protein. d. Dilute the supernatant with ultrapure water to a concentration suitable for HPAEC-PAD analysis.
3. Chromatographic Conditions: a. Set the column temperature (e.g., 30°C). b. Use an isocratic elution with an aqueous sodium hydroxide solution (e.g., 100 mM NaOH) at a constant flow rate (e.g., 1 mL/min). c. For more complex mixtures, a gradient elution with increasing concentrations of sodium acetate in sodium hydroxide may be necessary. d. The PAD waveform should be optimized for carbohydrate detection.
4. Data Analysis: a. Identify the peaks corresponding to glucose and any remaining this compound by comparing their retention times with those of authentic standards. b. Quantify the amount of each carbohydrate by integrating the peak areas and comparing them to a standard curve generated with known concentrations of glucose and this compound.
IV. Visualizations
Logical Relationship of this compound Hydrolysis and Applications
Caption: Logical flow of this compound utilization by GH65 enzymes and its applications.
Experimental Workflow for this compound Hydrolase Characterization
Caption: Workflow for the characterization of a novel this compound hydrolase.
Mechanism of Antiviral Action via Glucosidase Inhibition
Caption: Antiviral mechanism of this compound analogs through glucosidase inhibition.
V. Applications in Drug Development
The specific inhibition of α-glucosidases is a key strategy in the development of therapeutics for viral infections and metabolic diseases.
Antiviral Applications
Many enveloped viruses, including HIV and Hepatitis C virus (HCV), rely on host cell α-glucosidases in the endoplasmic reticulum for the proper folding of their envelope glycoproteins.[7][8][9] These glycoproteins are essential for viral assembly and entry into new host cells. This compound and its derivatives can act as inhibitors of α-glucosidase I, thereby disrupting the glycoprotein processing pathway.[6] This leads to misfolded glycoproteins, which are retained in the ER and degraded, ultimately preventing the formation of new infectious virions.[7][8] This mechanism makes this compound-based compounds attractive candidates for the development of broad-spectrum antiviral drugs.
Antidiabetic Applications
Inhibitors of α-glucosidases in the small intestine can delay the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.[6] While this compound itself is hydrolyzed, the development of non-hydrolyzable this compound analogs could provide a novel class of α-glucosidase inhibitors for the management of type 2 diabetes.
Conclusion
This compound serves as a highly specific substrate for a distinct group of glycoside hydrolases, enabling detailed enzymatic studies and the development of targeted assays. The quantitative data and protocols provided herein offer a valuable resource for researchers investigating these enzymes. Furthermore, the role of this compound and its analogs as α-glucosidase inhibitors underscores their significant potential in the development of novel therapeutic agents, particularly in the fields of virology and metabolic diseases. The continued exploration of this compound-active enzymes will undoubtedly uncover new applications and deepen our understanding of carbohydrate biochemistry.
References
- 1. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the inhibition mechanism of glucosidase inhibitors toward this compound hydrolase belonging to glycoside hydrolase family 65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. Synthesis of alpha-glucosidase inhibitors: this compound-type pseudo-disaccharides and a related pseudotrisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus: Implications for the development of broad spectrum anti-hepatitis virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosidase inhibitors as antiviral agents for hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Kojibiose in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is emerging as a valuable tool in microbiology research.[1] Naturally found in honey and as a product of glucose caramelization, its unique structural properties confer distinct metabolic and physiological effects on various microorganisms.[2] Unlike common sugars such as sucrose, this compound exhibits low cariogenicity and potential prebiotic properties, making it a subject of interest for oral and gut microbiome studies.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiological research, with a focus on its effects on microbial growth, metabolism, and community dynamics.
Application Notes
Prebiotic Potential and Gut Microbiome Modulation
This compound has demonstrated potential as a prebiotic, selectively promoting the growth of beneficial gut bacteria.[1][5] Studies have shown that certain probiotic strains, including those from the genera Bifidobacterium and Lactobacillus, can utilize this compound as a carbon source.[1][6] This selective fermentation can lead to the production of beneficial short-chain fatty acids (SCFAs) like butyrate and propionate, which play a crucial role in gut health.[4][7] In vitro fermentation studies with human gut microbiota have shown that this compound can significantly increase the abundance of bifidobacteria.[4]
Low Cariogenic Properties and Oral Microbiology Research
A significant application of this compound lies in dental and oral microbiology research.[3][4] Due to its resistance to fermentation by many oral bacteria, including the primary cariogenic species Streptococcus mutans, this compound is considered to have low cariogenic potential.[3][8] Unlike sucrose, which is readily metabolized to produce acids that demineralize tooth enamel, this compound fermentation is often delayed or limited, resulting in a smaller drop in pH.[3] This property makes this compound an excellent candidate for studies on dental caries prevention and the development of non-cariogenic sweeteners.[5][9] Research has shown that while sucrose and trehalose can lead to a significant shift towards streptococcal dominance in oral microbial communities, this compound helps maintain a more balanced microbiome composition.[4]
Microbial Metabolism and Enzymology
This compound serves as a specific substrate for studying microbial enzymes, particularly this compound phosphorylase (EC 2.4.1.230) and certain glycoside hydrolases (GHs).[1][10][11] this compound phosphorylase, found in various bacteria, catalyzes the reversible phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate.[1][10] This enzymatic activity is central to the metabolic pathway for this compound utilization in several microorganisms. Researchers can use this compound to screen for and characterize these enzymes, explore their roles in microbial physiology, and investigate their potential for biotechnological applications, such as the synthesis of novel oligosaccharides.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microbiological applications of this compound.
Table 1: Impact of this compound on Oral Microbiota Composition
| Sugar | Streptococcus Abundance (mean ± SD) | Veillonella Abundance (mean ± SD) | Neisseria Abundance (mean ± SD) | Reference |
| Sucrose | 91.8 ± 6.4% | Not Reported | Not Reported | [3] |
| Trehalose | 55.9 ± 38.6% | Not Reported | Not Reported | [3] |
| This compound | 5.1 ± 3.7% | 26.8 ± 19.6% | Not Reported | [3] |
| Xylitol | Not Reported | Not Reported | 29.4 ± 19.1% | [3] |
Table 2: Fermentation of Different Sugars by Oral Bacteria Monocultures and Communities
| Organism/Community | Substrate | Fermentation Level | Key Findings | Reference |
| Streptococcus mutans | This compound | Poor | Resisted metabolism over 48h. | [3] |
| Streptococcus sobrinus | This compound | Poor | Resisted metabolism over 48h. | [3] |
| Actinomyces viscosus | This compound | Fermented | Was an exception among monocultures. | [3] |
| Lactobacillus-based communities | This compound | Delayed | Utilized to a lesser extent than sucrose. | [3] |
| Human Salivary Bacteria | This compound | Delayed | Less metabolizable than sucrose and trehalose. | [3] |
Experimental Protocols
Protocol 1: Assessing the Cariogenic Potential of this compound Using an In Vitro Oral Biofilm Model
This protocol is designed to evaluate the impact of this compound on the pH of a multi-species oral biofilm and the production of organic acids.
Materials:
-
Test microorganisms (e.g., Streptococcus mutans, Streptococcus gordonii, Actinomyces oris)
-
Brain Heart Infusion (BHI) broth or a chemically defined medium
-
This compound, Sucrose (positive control), Xylitol (negative control)
-
Sterile 96-well microtiter plates
-
pH indicator dye (e.g., phenol red)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
HPLC system for organic acid analysis
Procedure:
-
Inoculum Preparation: Culture the selected oral bacteria individually in BHI broth overnight at 37°C in a 5% CO₂ atmosphere. Create a mixed-species inoculum by combining equal volumes of each culture.
-
Biofilm Formation: Dispense 200 µL of the mixed-species inoculum into the wells of a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for initial biofilm formation.
-
Sugar Exposure: After 24 hours, gently remove the planktonic cells and wash the biofilms with sterile phosphate-buffered saline (PBS). Add 200 µL of BHI broth supplemented with 1% (w/v) of either this compound, sucrose, or xylitol to the respective wells. Include a control with no added sugar.
-
pH Measurement: To monitor pH changes, the growth medium can be supplemented with a pH indicator like phenol red. Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at regular intervals (e.g., 0, 6, 12, 24, 48 hours) using a microplate reader. A decrease in pH will result in a color change and a corresponding change in absorbance.
-
Organic Acid Analysis: At the end of the incubation period, collect the supernatant from each well. Centrifuge to remove any remaining cells. Analyze the concentration of organic acids (e.g., lactic acid, acetic acid) in the supernatant using an HPLC system equipped with an appropriate column and detector.
-
Data Analysis: Compare the pH drop and organic acid production in the presence of this compound to the positive (sucrose) and negative (xylitol) controls.
Protocol 2: Evaluating the Prebiotic Activity of this compound Using In Vitro Fermentation with Fecal Microbiota
This protocol outlines a method to assess the ability of this compound to modulate the composition and activity of the gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, and salts)
-
This compound, Inulin (positive prebiotic control), Glucose (control)
-
Anaerobic chamber or jars
-
pH meter
-
Gas chromatography (GC) system for SCFA analysis
-
DNA extraction kit
-
16S rRNA gene sequencing platform
Procedure:
-
Fecal Slurry Preparation: Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS inside an anaerobic chamber.
-
In Vitro Fermentation: In the anaerobic chamber, add the fecal slurry to serum bottles containing the basal fermentation medium supplemented with 1% (w/v) of either this compound, inulin, or glucose. Include a control with no added carbohydrate.
-
Incubation: Seal the bottles and incubate them at 37°C for 48 hours.
-
Sampling and Analysis:
-
pH: Measure the pH of the fermentation broth at 0, 24, and 48 hours.
-
SCFA Analysis: At the end of the incubation, collect samples of the fermentation broth. Centrifuge to pellet the bacteria and collect the supernatant. Analyze the concentrations of SCFAs (acetate, propionate, butyrate) in the supernatant using a GC system.
-
Microbial Community Analysis: Collect the bacterial pellets from the end of the fermentation. Extract total DNA using a suitable kit. Perform 16S rRNA gene sequencing to analyze the changes in the microbial community composition.
-
-
Data Analysis: Compare the changes in pH, SCFA production, and the relative abundance of bacterial taxa (especially Bifidobacterium and Lactobacillus) in the this compound-supplemented cultures to the controls.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolism of this compound vs. sucrose by oral bacteria.
Caption: Prebiotic effect of this compound in the gut microbiome.
Caption: Biotechnological synthesis of this compound.
References
- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 10. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Kojibiose for Gut Microbiota Metabolism Studies
Introduction
Kojibiose (Glc-α1,2-Glc) is a rare disaccharide found in natural products like honey and sake.[1] Unlike common dietary sugars, this compound is largely resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact.[1][2] This property makes it an excellent candidate for studying gut microbiota metabolism and for potential use as a selective prebiotic.[3][4][5] Evidence suggests that the specific glycosidic linkage in disaccharides profoundly influences which microbes can metabolize them and what metabolic products are formed.[3] This application note provides detailed protocols and data summaries for researchers, scientists, and drug development professionals interested in using this compound to investigate the metabolic activities of the gut microbiome.
Key Applications
-
Selective Fermentation: Assessing the ability of specific gut microbes to utilize this compound as a primary carbon source.
-
Prebiotic Potential: Evaluating the selective stimulation of beneficial bacteria, such as Bifidobacterium and Lactobacillus species.[4][5]
-
Metabolite Production: Quantifying the production of short-chain fatty acids (SCFAs) like butyrate and propionate, which are crucial for host health.[3]
-
Community Shift Analysis: Investigating how this compound supplementation alters the composition and structure of complex microbial communities.[3]
Data Presentation
Table 1: Gut Bacteria Capable of Metabolizing this compound
| Genus | Finding | Reference |
| Bifidobacterium | Can utilize this compound as a sole carbon source; shows high selectivity.[4] this compound supplementation leads to increased bifidogenic activity.[3] | [3][4] |
| Lactobacillus | Able to grow using this compound as a sole carbon source.[4] | [4] |
| Clostridium | Capable of growing on this compound.[4] | [4] |
| Bacteroides | Can utilize this compound as a sole carbon source.[4] | [4] |
| Eubacterium | Known to metabolize this compound in single culture studies.[1][4] | [1][4] |
| Actinomyces | Actinomyces viscosus can metabolize this compound, although fermentation is delayed compared to sucrose.[2][6] | [2][6] |
Table 2: Comparative Fermentation of this compound vs. Other Disaccharides
| Feature | This compound | Sucrose | Trehalose | Reference |
| Fermentation Rate | Delayed / Slower | Rapid | Rapid | [2][3] |
| Community Shift (Saliva Inoculum) | Maintained original community structure (5% shift) | Shifted community towards Streptococcus (92% shift) | Shifted community towards Streptococcus (56% shift) | [3] |
| Cariogenicity | Considered a low cariogenic sugar.[3] | High | High | [3][6] |
| SCFA Production | Significantly high in butyrate and propionate.[3] | N/A | Resulted in branched-chain fatty acids.[3] | [3] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol describes a method for assessing the fermentability of this compound using a batch culture fermentation model with a human fecal inoculum.
1. Preparation of Fecal Slurry: a. Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months. b. Within 2 hours of collection, homogenize the sample (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution containing a reducing agent (e.g., 0.05% L-cysteine). c. Filter the homogenate through a suitable mesh (e.g., cheesecloth) to remove large particulate matter.
2. Fermentation Setup: a. Prepare a basal nutrient medium (e.g., containing peptone water, yeast extract, and salts) under anaerobic conditions (85% N₂, 10% CO₂, 5% H₂). b. Add this compound as the sole carbohydrate source to a final concentration of 1% (w/v). Use a no-carbohydrate control and a positive control with a known prebiotic like inulin. c. Dispense the medium into sterile, anaerobic culture vessels. d. Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).
3. Incubation and Sampling: a. Incubate the cultures at 37°C for 48 hours. b. Collect samples at baseline (0h) and at subsequent time points (e.g., 12h, 24h, 48h) for analysis.
4. Analysis: a. pH Measurement: Monitor the drop in pH as an indicator of fermentation. b. SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using gas chromatography (GC).[7] c. Microbial Community Analysis: Extract total DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.[7]
References
- 1. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 4. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Carbohydrate utilization by the gut microbiome determines host health responsiveness to whole grain type and processing methods - PMC [pmc.ncbi.nlm.nih.gov]
Kojibiose: A Promising Low-Cariogenic Sugar Substitute for Oral Health Research
Application Notes and Protocols for Researchers
Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, is emerging as a compelling low-cariogenic sugar substitute. Unlike sucrose, which is readily metabolized by cariogenic bacteria such as Streptococcus mutans into acids that demineralize tooth enamel, this compound exhibits significant resistance to microbial fermentation in the oral cavity.[1][2][3] This resistance translates to a reduced potential for causing dental caries, making it a subject of increasing interest in dental research and the development of oral health products.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Application Notes
Low Cariogenicity Profile:
This compound has demonstrated a significantly lower cariogenic potential compared to sucrose and even trehalose.[3] Studies have shown that monocultures of several oral bacteria, with the notable exception of Actinomyces viscosus, struggle to metabolize this compound over a 48-hour period.[1][2][3] Even in complex oral microbial communities, the metabolism of this compound is delayed and less extensive than that of sucrose.[2][3] This resistance to fermentation results in a minimal drop in pH, a key factor in preventing enamel demineralization.[3]
Impact on Oral Microbiome:
The introduction of different sugars can significantly alter the composition of the oral microbiome. Sucrose and trehalose have been shown to cause a pronounced shift towards a cariogenic microbiome, characterized by a high abundance of Streptococcus species.[2] In stark contrast, this compound, much like the non-cariogenic sugar alcohol xylitol, helps maintain the natural diversity of the salivary microbiome.[2] It does not stimulate the proliferation of cariogenic species, suggesting its potential to support a balanced and healthier oral ecosystem.[2]
Reduced Biofilm Formation:
Dental plaque, a biofilm of bacteria, is central to the development of caries. Sucrose is a primary substrate for the synthesis of extracellular polysaccharides (EPS) by S. mutans, which form the structural scaffold of the biofilm matrix and facilitate its adhesion to the tooth surface. Research indicates that this compound leads to significantly lower biofilm formation compared to sucrose.[4] This is attributed to its poor utilization by oral bacteria for the production of the sticky glucans necessary for robust biofilm development.[4]
Data Presentation
The following tables summarize the key quantitative findings from comparative studies on this compound and other sugars.
Table 1: Metabolism by Oral Bacteria (Monocultures)
| Bacterial Species | Substrate | pH after 48h Incubation | Organic Acid Production |
| Streptococcus mutans | Sucrose | < 4.5 | High |
| This compound | > 6.0 | Low | |
| Streptococcus sobrinus | Sucrose | < 4.5 | High |
| This compound | > 6.0 | Low | |
| Actinomyces viscosus | Sucrose | < 5.0 | Moderate |
| This compound | ~ 5.5 | Low to Moderate | |
| Lactobacillus casei | Sucrose | < 4.0 | High |
| This compound | > 6.0 | Low |
Table 2: Impact on Salivary Microbiome Composition
| Substrate | Dominant Bacterial Genus (after incubation) | Relative Abundance of Streptococcus spp. | Shannon Diversity Index |
| Sucrose | Streptococcus | 91.8 ± 6.4% | Low |
| Trehalose | Streptococcus | 55.9 ± 38.6% | Moderate |
| This compound | Veillonella | 5.1 ± 3.7% | High |
| Xylitol | Neisseria | Low | High |
Data adapted from a study on the metabolic kinetics and community shifts of oral microbiota.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a sugar substitute's cariogenic potential. Below are protocols for key experiments.
Protocol 1: In Vitro Biofilm Formation Assay
This protocol outlines a static biofilm model to evaluate the effect of this compound on biofilm formation by Streptococcus mutans.[5][6][7]
Materials:
-
Streptococcus mutans (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth
-
Sucrose, this compound, and a negative control (e.g., xylitol)
-
Sterile 24-well microtiter plates
-
Sterile saliva-coated hydroxyapatite discs or enamel slabs[8]
-
Crystal violet solution
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a standardized inoculum of S. mutans in BHI broth.
-
Place sterile saliva-coated hydroxyapatite discs in the wells of a 24-well plate.
-
Add BHI broth supplemented with 1% (w/v) of the test sugar (sucrose, this compound, or xylitol) to each well.
-
Inoculate each well with the S. mutans suspension.
-
Incubate the plate anaerobically at 37°C for 24-72 hours.[4]
-
After incubation, gently wash the discs with PBS to remove non-adherent cells.
-
Stain the adherent biofilm with crystal violet solution for 15 minutes.
-
Wash the discs again with PBS to remove excess stain.
-
Destain the biofilm with 95% ethanol and quantify the absorbance at 570 nm using a microplate reader.
Protocol 2: Enamel Demineralization Model
This protocol describes an in vitro model to assess the potential of this compound to prevent enamel demineralization.[9]
Materials:
-
Bovine or human enamel slabs with a known surface microhardness
-
Cariogenic challenge medium (e.g., BHI with 1% sucrose)
-
Test medium (e.g., BHI with 1% this compound)
-
Artificial saliva
-
pH meter
-
Microhardness tester
Procedure:
-
Measure the baseline surface microhardness of the enamel slabs.
-
Expose the slabs to a cariogenic challenge by incubating them in the cariogenic medium with a culture of S. mutans for a defined period (e.g., 7 days).[9]
-
For the experimental group, replace the cariogenic medium with the test medium containing this compound. A control group with sucrose should be run in parallel.
-
Periodically measure the pH of the culture medium.[8]
-
After the experimental period, remove the slabs, clean them, and measure the final surface microhardness.
-
The percentage of surface hardness loss can be calculated to determine the extent of demineralization.
Mandatory Visualizations
Caption: Experimental workflows for assessing the low-cariogenic potential of this compound.
Caption: Contrasting metabolic pathways of sucrose and this compound in the oral environment.
References
- 1. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 5. Protocols to Study Dental Caries In Vitro: Microbial Caries Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocols to Study Dental Caries In Vitro: Microbial Caries Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Dextransucrase-Catalyzed Synthesis of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of kojibiose, a rare disaccharide with potential applications in the food and pharmaceutical industries. The primary method detailed here is a sustainable, two-step biotechnological process utilizing dextransucrase from Leuconostoc mesenteroides followed by β-galactosidase treatment.
Introduction
This compound (2-O-α-D-glucopyranosyl-α-D-glucose) is a disaccharide with emerging interest due to its potential prebiotic properties and resistance to digestion by human gastrointestinal enzymes. Its large-scale production, however, has been a challenge. The following protocols outline an efficient enzymatic synthesis method that leverages readily available and low-cost substrates. The core of this process is the transglucosylation activity of dextransucrase, which transfers a glucose moiety from a donor substrate to an acceptor.
Data Presentation
The following table summarizes the key quantitative data for the two-step enzymatic synthesis of this compound. This process involves the initial synthesis of a galactosyl-kojibiose intermediate catalyzed by dextransucrase, followed by a hydrolysis step to yield the final product.
| Parameter | Step 1: Dextransucrase Reaction | Step 2: β-Galactosidase Hydrolysis | Purification |
| Enzyme | Dextransucrase (from Leuconostoc mesenteroides B-512F) | β-Galactosidase (from Kluyveromyces lactis) | Saccharomyces cerevisiae |
| Substrates (Donor:Acceptor) | Sucrose:Lactose | 4-O-β-D-galactopyranosyl-kojibiose | Residual Monosaccharides |
| Substrate Concentration | 25:25 or 10:25 ( g/100 mL)[1] | Reaction mixture from Step 1 | Reaction mixture post-hydrolysis |
| Temperature | 30°C[2] | 37°C[2] | Not specified |
| pH | Not explicitly stated, typically around 5.0-5.5 for this enzyme[3] | Not explicitly stated, lowered from Step 1[2] | Not specified |
| Reaction Time | 2 hours[2] | 4 hours[2] | Not specified |
| Product | 4-O-β-D-galactopyranosyl-kojibiose | This compound | Purified this compound |
| Yield | 40% conversion to 4-galactosyl-kojibiose[2] | Moderately high overall yield of 38% (w/w respect to initial lactose)[4] | - |
| Purity | - | - | 65% to ≥99% (depending on purification method)[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-O-β-D-galactopyranosyl-kojibiose using Dextransucrase
This protocol describes the synthesis of the intermediate compound, 4-O-β-D-galactopyranosyl-kojibiose, from sucrose and lactose.
Materials:
-
Dextransucrase from Leuconostoc mesenteroides B-512F
-
Sucrose
-
Lactose
-
Sodium acetate buffer (e.g., 20 mM, pH 5.2-5.4)
-
Calcium chloride (e.g., 0.05 g/L)
-
Deionized water
-
Heating block or water bath capable of 100°C
Procedure:
-
Prepare a substrate solution by dissolving sucrose and lactose in sodium acetate buffer at the desired concentration ratio (e.g., 10 g sucrose and 25 g lactose per 100 mL of buffer).[1]
-
Add calcium chloride to the substrate solution.
-
Equilibrate the substrate solution to 30°C.[2]
-
Add dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 30°C for 2 hours with gentle agitation.[2]
-
Terminate the reaction by heating the mixture to 100°C for 5 minutes to inactivate the enzyme.[1]
-
Cool the reaction mixture to room temperature. The resulting solution contains 4-O-β-D-galactopyranosyl-kojibiose and residual substrates and byproducts.
Protocol 2: Hydrolysis of 4-O-β-D-galactopyranosyl-kojibiose to this compound
This protocol details the conversion of the intermediate to the final this compound product.
Materials:
-
Reaction mixture from Protocol 1
-
β-Galactosidase from Kluyveromyces lactis
-
pH meter and appropriate acid/base for pH adjustment
Procedure:
-
Take the heat-inactivated reaction mixture from Protocol 1.
-
Adjust the pH of the solution to the optimal range for β-galactosidase activity (typically pH 6.0-7.0).[5]
-
Equilibrate the solution to 37°C.[2]
-
Add β-galactosidase to the reaction mixture.
-
Incubate at 37°C for 4 hours.[2]
-
The resulting solution now contains this compound, along with residual monosaccharides (fructose, glucose, galactose) and sucrose.
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the reaction mixture using yeast treatment, which can be followed by chromatographic methods for higher purity.
Materials:
-
Reaction mixture from Protocol 2
-
Saccharomyces cerevisiae (baker's yeast)
-
Centrifuge and appropriate tubes
-
Optional: Preparative liquid chromatography system
Procedure:
-
Yeast Treatment:
-
To the reaction mixture containing this compound, add Saccharomyces cerevisiae. The yeast will consume the residual monosaccharides and sucrose.[4]
-
Incubate the mixture under conditions suitable for yeast fermentation (e.g., room temperature with occasional stirring). The duration of this step may need to be optimized and can range from several hours to overnight.
-
Monitor the removal of monosaccharides using techniques like TLC or HPLC.
-
Once the monosaccharides are consumed, pellet the yeast cells by centrifugation.
-
Collect the supernatant, which now contains a higher purity of this compound. This method can yield this compound with approximately 65% purity.[4]
-
-
Chromatographic Purification (Optional):
-
For higher purity (≥99%), the supernatant from the yeast treatment can be further purified using preparative liquid chromatography (e.g., size-exclusion or ion-exchange chromatography).[4]
-
The choice of column and elution conditions will depend on the specific contaminants remaining.
-
Visualizations
Caption: Experimental workflow for the two-step enzymatic synthesis of this compound.
References
Troubleshooting & Optimization
Optimizing Kojibiose Yield: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of kojibiose in enzymatic reactions.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This guide addresses specific challenges that may arise during the enzymatic synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity.[1][2] 2. Substrate Limitation or Inhibition: Inappropriate ratio of donor (e.g., sucrose) to acceptor (e.g., glucose) substrates.[1] 3. Enzyme Instability or Inactivation: The enzyme may lose activity over the course of the reaction due to thermal instability or other factors.[3][4] 4. By-product Formation: The enzyme may catalyze side reactions, producing undesired oligosaccharides like nigerose or maltose.[5] | 1. Optimize Reaction Conditions: Systematically vary pH and temperature to find the optimal range for your specific enzyme. Refer to the enzyme's specification sheet or relevant literature. For example, recombinant Sucrose Phosphorylase (SPase) from Bifidobacterium adolescentis has shown optimal conditions at pH 7.0 and 50°C.[1] 2. Adjust Substrate Ratio: Experiment with different donor-to-acceptor molar ratios. A 1:1 molar ratio of sucrose to glucose (e.g., 0.5 M each) has been shown to be effective.[1] 3. Enhance Enzyme Stability: Consider using enzyme engineering to create more thermostable variants. For instance, the L341I_Q345S variant of B. adolescentis SPase remains active for over a week at 55°C.[3][4] Immobilization of the enzyme can also improve stability. 4. Minimize By-products: Employ engineered enzymes with higher regioselectivity for the α-1,2 glycosidic bond.[5] Downstream processing, such as yeast treatment, can help remove unwanted monosaccharides.[6] |
| Presence of Unwanted By-products (e.g., Fructose, other oligosaccharides) | 1. Hydrolysis of Donor Substrate: Enzymes like SPase can hydrolyze sucrose into glucose and fructose.[5] 2. Low Regioselectivity of the Enzyme: The enzyme may form other glycosidic linkages, leading to a mixture of disaccharides.[5] | 1. In-situ Fructose Conversion: Add glucose isomerase to the reaction mixture to convert the fructose by-product into glucose, which can then act as an acceptor substrate, thereby increasing the this compound yield.[7] 2. Utilize Engineered Enzymes: Use SPase variants specifically designed for high this compound selectivity.[5] 3. Purification: Employ downstream processing techniques like yeast treatment to ferment and remove residual monosaccharides, followed by crystallization or chromatography for high-purity this compound.[3][4][6] |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The presence of unreacted substrates, by-products, and the enzyme itself complicates purification. 2. Similar Physicochemical Properties: this compound and other sugar by-products may have similar properties, making separation by standard chromatography challenging. | 1. Yeast Treatment: Utilize Saccharomyces cerevisiae to selectively ferment and remove residual monosaccharides like glucose and fructose from the reaction mixture.[6] 2. Chromatography: Employ preparative liquid chromatography for high-purity separation. Techniques like liquid chromatography with a refractive index detector (LC-RID) using an amino-type stationary phase can achieve purity greater than 95%.[8] 3. Crystallization: After initial purification steps, crystallization can be an effective final step to obtain highly pure this compound (>99.8%).[3][4] |
| Low Enzyme Expression or Activity | 1. Suboptimal Expression Host: The chosen expression system (e.g., E. coli) may not be ideal for producing active enzyme, especially for food-grade applications.[1] 2. Incorrect Protein Folding or Secretion: The enzyme may not be folding correctly or may not be efficiently secreted by the host organism. | 1. Select an Appropriate Host: Consider using a food-grade expression host like Bacillus subtilis, which has been shown to successfully express and secrete active SPase.[1] 2. Optimize Expression Conditions: Adjust culture conditions (temperature, induction time, media composition) to maximize the yield of active, secreted enzyme. |
Frequently Asked Questions (FAQs)
A curated list of questions and answers to provide quick insights into common queries regarding this compound synthesis.
Q1: Which enzymes are most commonly used for this compound synthesis?
A1: The most prominent enzymes for this compound synthesis are Sucrose Phosphorylase (SPase), particularly from Bifidobacterium adolescentis, and this compound Phosphorylase (KPase).[3][5][9] Other enzymes like α-glucosidase and dextranase have also been used, but often come with drawbacks such as expensive substrates or lower yields.[5]
Q2: What are the typical starting substrates for enzymatic this compound synthesis?
A2: For SPase-catalyzed reactions, the typical substrates are sucrose (as the glucosyl donor) and glucose (as the acceptor).[5] KPase utilizes β-D-glucose-1-phosphate as the donor and glucose as the acceptor.[9] More complex, sustainable processes have been developed using readily available substrates like sucrose and lactose.[6]
Q3: What is a realistic yield to expect for this compound synthesis?
A3: Yields can vary significantly depending on the enzyme and process. With engineered SPase variants, yields of up to 74% have been reported.[5] A process using dextransucrase followed by enzymatic hydrolysis achieved a moderately high yield of 38% by weight with respect to the initial amount of lactose.[6] Optimized conditions with recombinant SPase expressed in B. subtilis resulted in a this compound concentration of 104.45 g/L with a substrate conversion rate of 40.01%.[1]
Q4: How can I improve the thermal stability of my enzyme?
A4: Enzyme engineering through semi-rational mutagenesis is a powerful technique to enhance thermal stability. For example, the L341I_Q345S double mutant of B. adolescentis SPase showed good thermal stability, remaining active after a week at 55°C.[5]
Q5: What is the role of yeast in the purification process?
A5: Yeast, such as Saccharomyces cerevisiae, is used in a downstream processing step to remove residual monosaccharides (glucose, fructose) and the sucrose donor from the reaction mixture through fermentation.[6] This simplifies the subsequent purification of this compound.
Experimental Protocols and Data
Table 1: Comparison of Enzymatic Methods for this compound Synthesis
| Enzyme | Source Organism | Substrates | Key Reaction Conditions | Reported Yield/Concentration | Purity | Reference |
| Sucrose Phosphorylase (SPase) | Bifidobacterium adolescentis (recombinant) | Sucrose, Glucose | pH 7.0, 50°C, 30h | 104.45 g/L | 97% selectivity | [1] |
| SPase (L341I_Q345S variant) | Bifidobacterium adolescentis | Sucrose, Glucose | 55°C | ~350 mM (in 24h) | Not specified | [7] |
| Dextransucrase & β-galactosidase | Leuconostoc mesenteroides & Kluyveromyces lactis | Sucrose, Lactose | Multi-step process with yeast treatment | 38% (w/w from lactose) | 65% to ≥99% | [6] |
| This compound Phosphorylase (KPase) | Thermoanaerobacter brockii | β-D-glucose-1-phosphate, Glucose | Not specified | Not specified | Not specified | [9] |
Detailed Experimental Protocol: this compound Synthesis using Recombinant SPase
This protocol is based on the methodology described for recombinant SPase from B. adolescentis expressed in B. subtilis.[1]
1. Materials:
-
Recombinant Sucrose Phosphorylase (SPase) enzyme solution
-
Sucrose
-
Glucose
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Temperature-controlled incubator/shaker
2. Reaction Setup: a. Prepare a reaction mixture containing 0.5 M sucrose and 0.5 M glucose in the reaction buffer. b. Pre-incubate the reaction mixture at the optimal temperature of 50°C. c. Add the recombinant SPase to the reaction mixture. A recommended enzyme loading is 0.02 Units of enzyme per milligram of total substrates. d. Maintain the reaction at 50°C with gentle agitation for 30 hours.
3. Reaction Monitoring (Optional): a. At various time points, withdraw small aliquots of the reaction mixture. b. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes). c. Analyze the composition of the mixture (this compound, glucose, sucrose, fructose) using High-Performance Liquid Chromatography (HPLC).
4. Product Purification: a. After 30 hours, terminate the entire reaction by heat inactivation. b. Centrifuge the reaction mixture to remove any precipitated protein. c. Yeast Treatment: Add Saccharomyces cerevisiae to the supernatant to ferment residual monosaccharides. d. Chromatographic Separation: Purify this compound from the resulting mixture using preparative liquid chromatography. e. Crystallization: Concentrate the purified this compound solution and induce crystallization to obtain a high-purity final product.
Visualizations
Enzymatic Synthesis of this compound using Sucrose Phosphorylase
Caption: Workflow of this compound synthesis using Sucrose Phosphorylase.
Troubleshooting Logic for Low this compound Yield
References
- 1. Cloning and expression of the sucrose phosphorylase gene in Bacillus subtilis and synthesis of this compound using the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 9. Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kojibiose Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Kojibiose.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during this compound purification, categorized by the purification step.
Enzymatic Synthesis & Yeast Treatment
Question 1: Why is the yield of this compound low after the enzymatic synthesis step?
Answer: Low this compound yield from enzymatic synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: The efficiency of enzymes like sucrose phosphorylase is highly dependent on pH, temperature, and substrate concentrations.[1] Ensure these parameters are optimized for your specific enzyme.
-
Enzyme Inhibition: Product inhibition can occur where high concentrations of this compound or byproducts slow down the enzymatic reaction.
-
Poor Enzyme Activity: The enzyme preparation may have low specific activity. It is crucial to verify the activity of your enzyme batch before starting the synthesis.
Troubleshooting:
-
Verify and optimize reaction conditions (pH, temperature, buffer).[1]
-
Consider a fed-batch approach for substrate addition to avoid high initial concentrations.
-
Test the activity of your enzyme using a standard assay.
Question 2: Why are there still significant amounts of monosaccharides (glucose, fructose) and sucrose remaining after yeast treatment?
Answer: Incomplete removal of monosaccharides and sucrose by yeast (e.g., Saccharomyces cerevisiae) is a common issue.
-
Insufficient Yeast Concentration or Activity: The amount of yeast or its metabolic activity may be inadequate for the complete fermentation of residual sugars.
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, and aeration can affect the efficiency of yeast fermentation.
-
Yeast Strain Specificity: Not all yeast strains are equally efficient at metabolizing a mixture of sugars.
Troubleshooting:
-
Increase the concentration of yeast or use a fresh, highly active culture.
-
Optimize fermentation parameters such as temperature (typically 23-26°C) and pH (4.5-6.0).[2]
-
Ensure the chosen yeast strain is suitable for fermenting glucose, fructose, and sucrose.
-
Increase the duration of the fermentation step.[2]
Chromatography Purification
Question 3: Why am I seeing poor peak resolution or co-elution of this compound with other sugars during HPLC purification?
Answer: Achieving baseline separation of structurally similar sugars like this compound and its isomers can be challenging.
-
Inappropriate Column Chemistry: The stationary phase of your HPLC column may not be optimal for separating sugar isomers.
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water ratio in HILIC) is critical for resolution.[3]
-
High Flow Rate: A flow rate that is too high can lead to broader peaks and decreased resolution.[4]
-
Column Overloading: Injecting too much sample can cause peak fronting and a loss of resolution.[5]
Troubleshooting:
-
Column Selection: Consider specialized columns for carbohydrate analysis, such as those with amino-propyl (NH2) or lead-based (for ligand exchange) stationary phases.[4]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition to improve selectivity. For HILIC, adjusting the water content is crucial.[3]
-
Flow Rate Adjustment: Decrease the flow rate to allow for better equilibration and sharper peaks.
-
Injection Volume: Reduce the sample concentration or injection volume to avoid overloading the column.[5]
-
Temperature Control: Operating the column at a slightly elevated, controlled temperature can sometimes improve peak shape and resolution.[6]
Question 4: The recovery of this compound from the chromatography column is low. What are the possible reasons?
Answer: Low recovery can be due to several factors related to the sample, the column, or the elution process.
-
Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.
-
Precipitation on the Column: High concentrations of this compound in the injected sample might precipitate at the head of the column.
-
Inefficient Elution: The mobile phase may not be strong enough to elute all the bound this compound.
-
Degradation: this compound can degrade under harsh pH or high-temperature conditions.[7]
Troubleshooting:
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection.
-
Column Cleaning and Regeneration: Implement a robust column cleaning protocol between runs.
-
Elution Conditions: If using gradient elution, ensure the final mobile phase composition is strong enough to elute all components.
-
pH and Temperature Monitoring: Maintain moderate pH and temperature throughout the purification process to prevent degradation.[7]
Crystallization
Question 5: this compound is not crystallizing from the solution, or the crystals are of poor quality (cloudy, small, or irregular).
Answer: Crystallization is a sensitive process influenced by purity, supersaturation, temperature, and the presence of impurities.
-
Presence of Impurities: Residual monosaccharides, salts, or other byproducts can inhibit crystal nucleation and growth.[8]
-
Incorrect Supersaturation Level: The solution may be either undersaturated (no crystallization) or too highly supersaturated (leading to rapid precipitation of small, impure crystals).
-
Suboptimal Temperature Profile: The cooling rate during crystallization is critical. A rapid temperature drop can lead to poor crystal quality.
-
Lack of Nucleation Sites: Spontaneous nucleation may be difficult.
Troubleshooting:
-
Purity: Ensure the this compound solution is of high purity (>95%) before attempting crystallization.
-
Solvent and Supersaturation: Carefully control the concentration of this compound and the composition of the solvent system. Slow evaporation of the solvent or the addition of an anti-solvent can help achieve the optimal supersaturation level.
-
Temperature Control: Employ a slow, controlled cooling process to allow for the growth of large, well-defined crystals.
-
Seeding: Introduce a small number of high-quality this compound seed crystals to the supersaturated solution to initiate crystallization.[9]
-
Agitation: Gentle agitation can sometimes promote crystal growth, but vigorous stirring can lead to the formation of many small crystals.
Data Summary
The following tables summarize quantitative data from various this compound purification protocols.
Table 1: Purity and Yield of this compound with Different Purification Strategies
| Purification Method | Starting Material | Achievable Purity (%) | Overall Yield (%) | Reference |
| Yeast Treatment & Crystallization | Enzymatic Synthesis Product | > 99.5 | Not specified | [10] |
| Yeast Treatment & Crystallization | Optimized Enzymatic Synthesis | 99.8 | Not specified | [11] |
| Yeast Treatment & Preparative LC | Enzymatic Synthesis Product | ≥ 99 | 38 | [10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Sucrose Phosphorylase
This protocol is adapted from studies on the enzymatic synthesis of this compound.[1][12]
-
Reaction Mixture Preparation:
-
Prepare a solution containing 0.5 M sucrose and 0.5 M glucose in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).
-
-
Enzyme Addition:
-
Add crude or purified sucrose phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically (e.g., 0.02 U/mg of total substrates).[12]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a predetermined time (e.g., 30 hours), or until the reaction reaches equilibrium.[12]
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
-
Clarification:
-
Centrifuge the mixture to remove precipitated proteins and other insoluble materials. The supernatant contains this compound, unreacted substrates, and byproducts.
-
Protocol 2: Purification of this compound using Yeast Treatment and Crystallization
This protocol is based on a common downstream processing strategy for this compound purification.[10][11]
-
Yeast Treatment:
-
To the supernatant from the enzymatic synthesis, add Saccharomyces cerevisiae (baker's yeast) to a final concentration of 8-12% (w/w based on oligosaccharide content).[2]
-
Adjust the pH to 4.5-6.0.[2]
-
Incubate at 23-26°C for 20-30 hours with intermittent agitation to allow the yeast to consume residual glucose, fructose, and sucrose.[2]
-
-
Yeast Removal:
-
Remove the yeast cells by centrifugation.
-
-
Concentration:
-
Concentrate the supernatant containing this compound under reduced pressure.
-
-
Crystallization:
-
Dissolve the concentrated syrup in a minimal amount of hot water.
-
Allow the solution to cool slowly at room temperature, followed by further cooling at 4°C to induce crystallization.
-
Seeding with a few crystals of pure this compound can facilitate crystallization.
-
-
Crystal Harvesting and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol or isopropanol to remove residual soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Protocol 3: Preparative HPLC for High-Purity this compound
This is a general protocol for the final polishing of this compound using preparative HPLC.[10][13]
-
Sample Preparation:
-
Dissolve the partially purified this compound sample (e.g., after yeast treatment) in the mobile phase and filter through a 0.45 µm filter.
-
-
Chromatographic System:
-
Equilibrate a preparative HPLC column (e.g., a HILIC or amino-propyl column) with the mobile phase (e.g., an isocratic mixture of acetonitrile and water).
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run the separation under the optimized conditions (flow rate, mobile phase composition).
-
-
Fraction Collection:
-
Monitor the elution profile with a suitable detector (e.g., a refractive index detector).
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the mobile phase solvents by evaporation under reduced pressure.
-
The resulting pure this compound can be lyophilized or crystallized.
-
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for low this compound purity.
References
- 1. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]
- 2. US7906314B2 - Method for the removal of monosaccharide in oligosaccharides production - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Biomass hydrolysates - A challenging sugar separation - Chromatography Forum [chromforum.org]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 10. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of Kojibiose through crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Kojibiose through crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No crystal formation; solution remains supersaturated or becomes a glass/syrup. | Solution is too pure or lacks nucleation sites: Spontaneous nucleation is sometimes difficult with highly purified compounds. | • Induce nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. • Seeding: Introduce a small amount of previously obtained pure this compound crystals (seed crystals) to the supersaturated solution. |
| Cooling rate is too fast: Rapid cooling can lead to the formation of a viscous syrup or glass instead of an ordered crystal lattice. | • Slow down the cooling process: Allow the solution to cool gradually to room temperature, then transfer to a colder environment (e.g., 4°C). A programmable bath can be used for precise control. | |
| Solvent is not ideal: The solvent may be too good at dissolving this compound, even at lower temperatures. | • Use a mixed-solvent system: A common technique is to dissolve this compound in a good solvent (like water) and then slowly add a poor solvent (like ethanol) until the solution becomes slightly turbid (the cloud point), then allow it to cool slowly. | |
| Low crystal yield. | Incomplete crystallization: Not all of the dissolved this compound has precipitated out of the solution. | • Increase the supersaturation: Concentrate the solution further by evaporating some of the solvent before cooling. • Optimize the final cooling temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation without causing impurities to crash out. • Allow sufficient time: Crystallization can be a slow process; allow the solution to stand for an extended period (24-48 hours) at the final temperature. |
| Loss during washing: The washing solvent is dissolving a significant amount of the crystals. | • Use an ice-cold washing solvent: This minimizes the dissolution of the crystals. • Use a solvent in which this compound has low solubility: Ethanol is often used to wash the crystals after separation from the mother liquor. | |
| Crystals are very small (powder-like). | Rapid nucleation: A high degree of supersaturation can lead to the formation of many small crystals instead of fewer, larger ones. | • Reduce the initial supersaturation: Use a slightly more dilute solution. • Control the cooling rate: A slower cooling rate favors the growth of existing crystals over the formation of new nuclei. |
| Crystals appear discolored or impure. | Inclusion of impurities in the crystal lattice: This can occur if the cooling is too rapid or if the concentration of impurities is very high. | • Recrystallize the product: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. • Pre-purification: If the starting material is of low purity, consider a preliminary purification step, such as treatment with activated carbon to remove colored impurities, or yeast treatment to remove residual monosaccharides like glucose and fructose.[1] |
| Mother liquor trapped on the crystal surface: Inadequate washing of the crystals. | • Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound crystallization?
A1: Water is a common and effective solvent for this compound crystallization due to its high solubility at elevated temperatures and lower solubility at cooler temperatures. For enhanced purity, a mixed-solvent system, such as ethanol-water, can be employed. The addition of ethanol as an anti-solvent reduces the solubility of this compound and can promote crystallization.
Q2: How can I remove common impurities before crystallization?
A2: Common impurities from enzymatic synthesis include residual monosaccharides (glucose, fructose) and other disaccharides (e.g., nigerose, maltose). A highly effective method for removing glucose and fructose is to treat the solution with baker's yeast (Saccharomyces cerevisiae), which will ferment these monosaccharides without affecting the this compound.[1] Chromatographic methods can be used for removing other disaccharide impurities if necessary.
Q3: What is "seeding" and how do I do it?
A3: Seeding is the process of adding a few small crystals of the pure compound to a supersaturated solution to initiate crystallization. This provides a template for new crystals to grow on, bypassing the often difficult spontaneous nucleation step. To seed a this compound solution, simply add a very small amount of pure this compound crystals to the solution after it has been cooled to a supersaturated state.
Q4: What is the expected purity and yield from a single crystallization?
A4: The purity and yield will depend on the purity of the starting material and the crystallization conditions. However, it is possible to achieve very high purity. For example, after a preliminary yeast treatment to remove monosaccharides, a single cooling crystallization from an aqueous solution can yield this compound with a purity of >99.5%.[2] One study reported achieving 99.8% purity on a kilogram scale.[1]
Q5: How can I analyze the purity of my this compound crystals?
A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a standard and effective method for analyzing the purity of this compound and quantifying residual sugars. An amino-based column is often used for the separation of saccharides.
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Aqueous Solution
This protocol is suitable for purifying this compound that is relatively free of monosaccharide impurities.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of distilled water by heating the solution gently (e.g., 60-70°C) with stirring until all the solid has dissolved. Aim for a concentrated solution.
-
Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and leave it undisturbed for 24-48 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water, followed by a wash with cold ethanol to help dry the crystals.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of Crude this compound Containing Monosaccharide Impurities
This protocol incorporates a yeast treatment step to remove glucose and fructose prior to crystallization.
-
Yeast Treatment: Dissolve the crude this compound in water to a concentration of approximately 30-40% (w/v). Add baker's yeast (Saccharomyces cerevisiae) and incubate at around 30°C for 6-8 hours. This will allow the yeast to consume the residual glucose and fructose.
-
Yeast Removal: Centrifuge the solution to pellet the yeast cells and carefully decant the supernatant containing the this compound.
-
Concentration: Concentrate the supernatant under reduced pressure to increase the this compound concentration and induce supersaturation.
-
Crystallization: Follow steps 2-6 from Protocol 1 for the crystallization, isolation, washing, and drying of the pure this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound crystallization.
References
Common side products in Kojibiose synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of kojibiose. The focus is on common enzymatic synthesis routes, addressing potential side products and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis?
A1: The most prevalent and efficient methods for this compound synthesis are enzymatic, utilizing enzymes such as sucrose phosphorylase, dextransucrase, or α-glucosidase. These methods are generally preferred over chemical synthesis, which is often more complex and results in numerous hard-to-remove byproducts.[1][2] Enzymatic routes typically use readily available and low-cost substrates like sucrose, glucose, and lactose.[1]
Q2: What are the primary side products I can expect in my enzymatic this compound synthesis?
A2: The side products largely depend on the specific enzyme and substrates used. Common side products include:
-
Monosaccharides: Unreacted glucose, fructose (from sucrose hydrolysis), and galactose (if lactose is a substrate).[1]
-
Disaccharides: Residual sucrose, as well as other isomeric disaccharides like maltose and nigerose, which can be formed due to the regioselectivity of the enzyme.[2] Leucrose can also be a byproduct when fructose acts as an acceptor.[3]
-
Oligosaccharides: In some cases, higher oligosaccharides may be formed.[3]
Q3: What is a typical yield and purity for this compound synthesis?
A3: Yields and purity can vary based on the chosen protocol and purification efficiency. A moderately high yield of 38% (by weight, with respect to the initial amount of lactose) has been reported.[1] Purity can range from 65% after initial purification steps like yeast treatment, to over 99% with subsequent chromatographic purification.[1] With optimized downstream processing, including crystallization, a purity of 99.8% is achievable.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Verify and optimize reaction parameters such as pH, temperature, and substrate concentrations. For instance, with sucrose phosphorylase, optimal conditions may be around pH 7.0 and 50°C.[5] |
| Enzyme Inactivity | Ensure the enzyme is active and used at the correct concentration. Improper storage or handling can lead to loss of activity. |
| Substrate Inhibition | High concentrations of substrates can sometimes inhibit enzyme activity. Try varying the substrate ratios. |
| Product Hydrolysis | Some enzymes may exhibit hydrolytic activity on the synthesized this compound. Monitor the reaction over time to identify the point of maximum yield and terminate the reaction accordingly. |
Problem 2: Incomplete Removal of Monosaccharide Side Products
| Possible Cause | Suggested Solution |
| Inefficient Yeast Treatment | Increase the duration of yeast fermentation or the amount of yeast used. Ensure the yeast strain (Saccharomyces cerevisiae) is active. Some strains may be more effective at removing specific sugars. |
| High Initial Sugar Concentration | If the initial concentration of monosaccharides is very high, consider a preliminary purification step or dilute the reaction mixture before yeast treatment. |
| Yeast Inhibition | Metabolites produced during fermentation could inhibit yeast activity. Monitor the fermentation conditions and consider a fresh batch of yeast if needed. |
Problem 3: Presence of Other Disaccharide Isomers (e.g., Maltose, Nigerose)
| Possible Cause | Suggested Solution |
| Enzyme Regioselectivity | The enzyme used may naturally produce a mixture of disaccharides. Consider using an enzyme variant with higher regioselectivity for the α-1,2 linkage of this compound. |
| Chromatographic Separation Issues | Optimize the chromatographic conditions (e.g., column type, mobile phase composition, flow rate) to improve the resolution between this compound and its isomers. Liquid chromatography with a refractive index detector (LC-RID) can be effective.[3] |
Quantitative Data Summary
Table 1: Common Side Products in Enzymatic this compound Synthesis
| Side Product | Typical Source/Reason for Formation | Approximate Percentage in Crude Mixture (Variable) |
| Glucose | Unreacted substrate | Varies with reaction conversion |
| Fructose | Byproduct of sucrose hydrolysis | Varies with reaction conversion |
| Sucrose | Unreacted substrate | Varies with reaction conversion |
| Maltose | Formed by some sucrose phosphorylases | Can be a major byproduct depending on the enzyme |
| Nigerose | Formed by some sucrose phosphorylases | Can be a major byproduct depending on the enzyme |
| Leucrose | Fructose acting as an acceptor molecule | Can be a significant byproduct |
| Galactose | From hydrolysis of lactose or precursor | Present if lactose is used as a substrate |
Table 2: Efficiency of Common Purification Methods
| Purification Method | Targeted Side Products | Reported Purity Achieved |
| Yeast (S. cerevisiae) Treatment | Glucose, Fructose, Sucrose | 65% (when used as a primary purification step)[1] |
| Liquid Chromatography (LC-RID) | Isomeric disaccharides, other oligosaccharides | ≥99%[1] |
| Crystallization | Remaining impurities after other steps | 99.8%[4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Sucrose Phosphorylase
This protocol is based on the use of a sucrose phosphorylase variant for improved selectivity.
Materials:
-
Sucrose
-
Glucose
-
Sucrose Phosphorylase (e.g., Bifidobacterium adolescentis variant)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Prepare a solution with optimal concentrations of sucrose and glucose (e.g., 0.5 M each) in the buffer.[5]
-
Equilibrate the solution to the optimal temperature for the enzyme (e.g., 50°C).[5]
-
Initiate the reaction by adding the sucrose phosphorylase.
-
Incubate the reaction mixture for a predetermined time (e.g., 30 hours), with gentle agitation.[5]
-
Monitor the reaction progress using HPLC to determine the concentration of this compound and side products.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to remove precipitated protein. The supernatant contains the crude this compound mixture.
Protocol 2: Purification of this compound by Yeast Treatment and Crystallization
This protocol is for the removal of monosaccharides and subsequent purification.
Materials:
-
Crude this compound mixture from synthesis
-
Saccharomyces cerevisiae (baker's yeast)
-
Ethanol
-
Deionized water
Procedure:
-
Yeast Treatment:
-
Adjust the pH of the crude this compound mixture to a level suitable for yeast fermentation (around pH 5.0).
-
Add S. cerevisiae to the mixture and incubate at room temperature with agitation for 24-48 hours.
-
Monitor the depletion of glucose, fructose, and sucrose using TLC or HPLC.
-
Once the monosaccharides are consumed, centrifuge the mixture to remove the yeast cells.
-
-
Crystallization:
-
Concentrate the supernatant containing this compound under reduced pressure.
-
Dissolve the resulting syrup in a minimal amount of hot water.
-
Slowly add ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystallization.
-
Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yields in Kojibiose production
Welcome to the technical support center for Kojibiose production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for synthesizing this rare disaccharide.
Troubleshooting Guide: Low Yields in this compound Production
This guide addresses common problems encountered during this compound synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Enzymatic Synthesis Issues
Question 1: Why is my this compound yield unexpectedly low in my enzymatic reaction?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The efficiency of enzymatic synthesis is highly sensitive to reaction parameters.
-
pH: The optimal pH for enzymes like sucrose phosphorylase (SPase) is crucial for their activity. Deviation from the optimal pH can lead to a significant drop in yield. For instance, the optimal pH for this compound synthesis using recombinant SPase from Bifidobacterium adolescentis is 7.0.[1]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature for this compound synthesis with recombinant SPase has been reported to be 50°C.[1] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will decrease the reaction rate.
-
Substrate Ratio: The molar ratio of the glucosyl donor (e.g., sucrose) to the acceptor (e.g., glucose) directly impacts the yield. An imbalance can favor side reactions or result in incomplete conversion. A 1:1 molar ratio of sucrose to glucose has been shown to be optimal for this compound production using SPase.[1]
-
-
Enzyme Inactivation or Inhibition:
-
Enzyme Instability: The enzyme may lose activity over the course of the reaction. Ensure proper storage and handling of the enzyme. Some engineered enzymes, like the L341I_Q345S double mutant of Bifidobacterium adolescentis SPase, exhibit enhanced thermal stability.[2]
-
Product Inhibition: High concentrations of the product, this compound, or by-products like fructose can inhibit enzyme activity. Consider strategies to remove these as they are formed.
-
-
By-product Formation:
-
The enzymatic reaction may be producing undesired oligosaccharides, such as nigerose or maltose, which reduces the yield of this compound.[2] The formation of these by-products is often influenced by the specific enzyme used and the reaction conditions. Enzyme engineering has been employed to increase selectivity for this compound.[3]
-
Question 2: My HPLC analysis shows multiple unexpected peaks. What are they and how can I reduce them?
Possible Causes and Solutions:
-
By-products of the Enzymatic Reaction: As mentioned, enzymes like sucrose phosphorylase can produce other disaccharides besides this compound. For example, the wild-type SPase from Bifidobacterium adolescentis can produce significant amounts of maltose.
-
Solution: Consider using an engineered enzyme with higher selectivity for this compound, such as the BaSP_L341I_Q345S mutant, which has a selectivity of 97.1%.[3]
-
-
Substrate Degradation: Under certain conditions, such as high temperatures or non-optimal pH, the substrates (sucrose and glucose) can degrade, leading to additional peaks in your chromatogram.
-
Solution: Ensure your reaction is running under optimized and controlled conditions. Heat treatment of this compound under weak alkaline conditions can also lead to its decomposition.[4]
-
-
Contaminants in Enzyme Preparation: If you are using a crude or partially purified enzyme preparation, it may contain other enzymes that can act on your substrates or product, leading to a variety of compounds.
-
Solution: Use a more purified enzyme preparation.
-
Question 3: How can I improve the overall efficiency of my this compound synthesis?
Solutions:
-
Enzyme Engineering: Utilizing engineered enzymes with improved stability, activity, and selectivity can significantly boost your this compound yield.[3]
-
Process Optimization: Systematically optimize reaction parameters such as pH, temperature, substrate concentrations, and enzyme loading using experimental designs.[1]
-
By-product Removal: Incorporate a step to remove inhibitory by-products. For example, a yeast treatment can be used to selectively remove fructose and residual monosaccharides from the reaction mixture.[5]
-
Reaction Medium: The choice of buffer and its concentration can also influence enzyme activity and stability.
Microbial Fermentation Issues
Question 1: My microbial fermentation is producing very little this compound. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal Fermentation Conditions:
-
Carbon Source: The type and concentration of the carbon source are critical. While some bacteria can produce this compound, they may preferentially metabolize other more readily available sugars.[6]
-
pH and Temperature: Like enzymatic reactions, microbial growth and metabolism are highly dependent on pH and temperature. These need to be optimized for the specific strain you are using.
-
Aeration: The oxygen availability can significantly impact the metabolic pathways that are active in the microorganism.
-
-
Strain Selection: Not all microbial strains are efficient producers of this compound. It is important to select a strain that is known to produce this disaccharide or to genetically engineer a strain for this purpose. Leuconostoc mesenteroides is a known producer of dextransucrase, an enzyme used in this compound synthesis.[7]
-
Contamination: Contamination of your fermentation with other microorganisms can lead to the consumption of your substrates or product, resulting in low yields.[8]
-
Solution: Ensure strict aseptic techniques throughout your fermentation process.
-
Data Presentation
Table 1: Optimal Conditions for Enzymatic this compound Synthesis using Recombinant Sucrose Phosphorylase from B. adolescentis
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 50 °C | [1] |
| Substrate Ratio (Sucrose:Glucose) | 1:1 (molar ratio) | [1] |
| Enzyme Concentration | 0.02 U/mg of total substrates | [1] |
| Reaction Time | 30 hours | [1] |
Table 2: Comparison of Wild-Type and Engineered Sucrose Phosphorylase for this compound Synthesis
| Enzyme | Selectivity for this compound | Average Yield | Reference |
| Wild-Type B. adolescentis SPase | Lower (produces significant maltose) | Variable | [3] |
| Engineered BaSP_L341I_Q345S | 97.1% | 51.1% (after 8h) | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Sucrose Phosphorylase
This protocol is adapted from a study on recombinant SPase from B. adolescentis expressed in B. subtilis.[1]
Materials:
-
Recombinant Sucrose Phosphorylase (SPase)
-
Sucrose
-
Glucose
-
MOPS buffer (50 mM, pH 7.0)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing 0.5 M sucrose and 0.5 M glucose in 50 mM MOPS buffer (pH 7.0).
-
Pre-incubate the reaction mixture at 50°C for 10 minutes.
-
Initiate the reaction by adding the recombinant SPase to a final concentration of 0.02 U/mg of total substrates.
-
Incubate the reaction at 50°C with gentle agitation for 30 hours.
-
Monitor the progress of the reaction by taking samples at different time intervals and analyzing them by HPLC.
-
Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
The supernatant containing this compound can then be proceed for purification.
Protocol 2: Purification of this compound using Yeast Treatment
This protocol is a common method for removing monosaccharides and fructose from the reaction mixture.[3][5]
Materials:
-
Reaction mixture containing this compound, fructose, and residual monosaccharides
-
Baker's yeast (Saccharomyces cerevisiae)
-
Deionized water
Procedure:
-
Adjust the pH of the reaction mixture to a range suitable for yeast activity (typically around pH 5.0-6.0).
-
Add baker's yeast to the reaction mixture. The amount of yeast will depend on the volume and sugar concentration of your mixture.
-
Incubate the mixture at a temperature suitable for yeast fermentation (around 30°C) with gentle agitation.
-
Monitor the removal of fructose and other monosaccharides by HPLC.
-
Once the unwanted sugars are consumed, terminate the yeast activity by centrifugation to pellet the yeast cells.
-
The supernatant, now enriched in this compound, can be collected for further purification steps like crystallization.
Protocol 3: HPLC Analysis of this compound
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.[9]
-
An amino-based column (e.g., Aminex HPX-87C) is often suitable for separating carbohydrates.
Mobile Phase and Conditions:
-
A common mobile phase is a mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation.
-
The flow rate and column temperature should be optimized to achieve good peak resolution.
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the amount of this compound by creating a standard curve with known concentrations of the standard.
Mandatory Visualizations
Caption: Workflow for enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Sucrose phosphorylase reaction pathway for this compound synthesis.
References
- 1. Cloning and expression of the sucrose phosphorylase gene in Bacillus subtilis and synthesis of this compound using the recombinant enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Downstream processing issues in Kojibiose manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering downstream processing issues during kojibiose manufacturing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity of this compound After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete enzymatic conversion | Optimize reaction time, temperature, and enzyme concentration. |
| Presence of residual monosaccharides (glucose, fructose) and other oligosaccharides | Implement a yeast treatment step to selectively remove monosaccharides.[1][2] |
| Suboptimal purification method | Employ preparative liquid chromatography for higher purity.[1] |
Issue 2: Difficulty in this compound Crystallization
| Potential Cause | Recommended Solution |
| Presence of impurities (e.g., glucose, fructose, other oligosaccharides) that inhibit crystallization | Ensure efficient removal of monosaccharides through yeast treatment prior to crystallization. |
| Suboptimal solvent system | Use ethanol to wash the crystals.[2] |
| Incorrect cooling profile | Implement a gradual cooling process to promote crystal growth. |
| Supersaturation not achieved | Concentrate the this compound solution to an appropriate level (e.g., Brix 48) before cooling.[2] |
Issue 3: Low Yield of Crystalline this compound
| Potential Cause | Recommended Solution |
| Loss of product during yeast treatment | Optimize yeast concentration and incubation time to minimize this compound degradation. |
| Inefficient crystallization | Optimize cooling rate and final temperature to maximize crystal formation. |
| Physical loss during handling | Ensure careful transfer and handling of crystals during washing and drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing residual glucose and fructose from the this compound synthesis reaction mixture?
A1: Treatment with baker's yeast (Saccharomyces cerevisiae) is a highly effective and cost-efficient method for the selective removal of monosaccharides like glucose and fructose from the reaction mixture without significantly affecting the this compound content.[1][2]
Q2: My this compound solution is clear and appears pure, but it won't crystallize. What could be the problem?
A2: The presence of even small amounts of other sugars, particularly glucose and fructose, can significantly inhibit the crystallization of this compound. It is crucial to ensure their complete removal. We recommend a thorough yeast treatment step before attempting crystallization. Also, ensure that the solution is sufficiently concentrated to achieve supersaturation.
Q3: What level of purity can I expect to achieve with yeast treatment followed by crystallization?
A3: By employing an optimized process of yeast treatment to remove monosaccharides followed by cooling crystallization, it is possible to obtain this compound crystals with a purity of over 99.5%.[2] On a larger scale, purities of 99.8% have been reported.[3]
Q4: Are there alternative purification methods to crystallization for achieving high-purity this compound?
A4: Yes, preparative liquid chromatography is an alternative method that can yield very high purity this compound (≥99%).[1] However, this method may be less cost-effective for large-scale production compared to crystallization. Simulated Moving Bed (SMB) chromatography is another potential large-scale purification technique.
Quantitative Data Summary
Table 1: Purity and Yield of this compound at Different Downstream Processing Stages
| Processing Step | Purity (%) | Yield (%) | Reference |
| Enzymatic Synthesis (Crude) | Variable | ~51.1% (this compound yield) | [2] |
| After Yeast Treatment | 65% (Extended treatment) | - | [1] |
| After Crystallization | >99.5% | - | [2] |
| After Preparative Liquid Chromatography | ≥99% | - | [1] |
| Kilogram-scale production (Yeast treatment & Crystallization) | 99.8% | - | [3] |
Experimental Protocols
Protocol 1: Yeast Treatment for Monosaccharide Removal
This protocol describes the use of baker's yeast to selectively remove glucose and fructose from a this compound-rich solution.
Materials:
-
This compound solution containing residual monosaccharides
-
Spray-dried baker's yeast (Saccharomyces cerevisiae)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Adjust the temperature of the this compound solution to 30°C.
-
Add 30 g/L of spray-dried baker's yeast to the solution.[2]
-
Incubate the mixture at 30°C with agitation for 6-8 hours.[2]
-
Monitor the removal of glucose and fructose periodically using a suitable analytical method (e.g., HPAEC-PAD).
-
Once the monosaccharides are consumed, remove the yeast cells by centrifugation.
-
Collect the supernatant containing the purified this compound.
Protocol 2: this compound Crystallization
This protocol outlines the procedure for crystallizing this compound from a purified solution.
Materials:
-
Purified this compound solution (free of monosaccharides)
-
Evaporator
-
Crystallization vessel with controlled cooling
-
Ethanol (for washing)
Procedure:
-
Concentrate the purified this compound solution using an evaporator to a Brix value of 48.[2]
-
Transfer the concentrated solution to a crystallization vessel.
-
Implement a controlled cooling profile, gradually lowering the temperature to induce crystallization.
-
Allow the crystals to grow over a sufficient period.
-
Separate the this compound crystals from the mother liquor.
-
Wash the crystals with cold ethanol to remove any remaining impurities.[2]
-
Dry the purified this compound crystals.
Protocol 3: Purity Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold working electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
Reagents:
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Sodium acetate (NaOAc) solution
-
This compound standard
Procedure:
-
Prepare the mobile phase eluents (e.g., NaOH and NaOAc solutions of appropriate concentrations).
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample for injection by dissolving a known amount of the this compound product in deionized water and filtering it.
-
Set up the HPAEC-PAD system with the appropriate column and mobile phase gradient.
-
Inject the standard and sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the purity of the this compound sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: Experimental workflow for this compound manufacturing.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Yeast treatment protocols for Kojibiose purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yeast treatment protocols for the purification of Kojibiose.
Troubleshooting Guides
This section addresses common issues encountered during the yeast-based purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low this compound Purity | Incomplete removal of monosaccharides (glucose, fructose) and disaccharides (sucrose) by the yeast. | 1. Optimize Yeast Strain: Select a yeast strain with high affinity and uptake rates for the specific contaminating sugars. Saccharomyces cerevisiae is commonly used, but screening different strains may be necessary.[1] 2. Optimize Fermentation Conditions: Adjust temperature and pH to the optimal range for the selected yeast strain's metabolic activity.[2][3][4] 3. Increase Yeast Concentration: A higher yeast cell density can increase the rate of sugar consumption. 4. Extend Fermentation Time: Allow more time for the yeast to consume the residual sugars. Monitor sugar levels periodically. |
| Incomplete Sucrose Removal | The selected yeast strain may lack efficient invertase activity to hydrolyze sucrose into glucose and fructose for consumption. | 1. Yeast Strain Selection: Choose a Saccharomyces cerevisiae strain known for robust extracellular invertase activity.[5][6][7] 2. Engineered Yeast Strains: Consider using a genetically engineered yeast strain designed for efficient sucrose utilization.[6] 3. Co-culture: In some cases, a co-culture of different yeast strains might be effective. |
| This compound Degradation | The yeast strain may be producing enzymes that can degrade this compound. | 1. Screen Yeast Strains: Test different yeast strains for any this compound-degrading activity before use in purification. 2. Control Fermentation Time: Do not extend the fermentation period unnecessarily, as this could increase the risk of product degradation. |
| Slow or Stalled Fermentation | Suboptimal growth conditions for the yeast, such as incorrect temperature, pH, or nutrient limitations. | 1. Verify Growth Medium: Ensure the medium contains essential nutrients for yeast viability if the this compound solution is deficient. 2. Check Temperature and pH: Maintain the optimal temperature and pH for the chosen yeast strain throughout the process.[3][4] 3. Aeration: Ensure adequate aeration, as oxygen is required for yeast respiration and growth. |
| Foaming during Fermentation | High yeast activity and CO2 production can lead to excessive foaming. | 1. Use Antifoaming Agents: Add food-grade antifoaming agents to the fermentation vessel. 2. Headspace: Ensure sufficient headspace in the fermentation vessel to accommodate foam. |
Frequently Asked Questions (FAQs)
Q1: Why is yeast treatment used for this compound purification?
A1: Yeast treatment is a cost-effective and efficient method for removing residual monosaccharides (like glucose and fructose) and other fermentable disaccharides (like sucrose) from the this compound solution.[8] Yeasts such as Saccharomyces cerevisiae selectively consume these simple sugars, leaving the non-fermentable this compound in the solution, thus increasing its purity.[1]
Q2: Which yeast strains are suitable for this compound purification?
A2: Saccharomyces cerevisiae is a commonly used and effective yeast for this purpose due to its high fermentative capacity for glucose, fructose, and sucrose.[7][9] However, the selection of the optimal strain may depend on the specific composition of the impurities in your this compound mixture. Screening of different strains, including other species like Candida orthopsilosis or Priceomyces melissophilus which have been shown to be effective in purifying other oligosaccharides, may yield better results.[1]
Q3: What are the optimal conditions for yeast treatment?
A3: The optimal conditions depend on the specific yeast strain. For most Saccharomyces cerevisiae strains, a temperature range of 25-35°C and a pH between 4.5 and 5.5 are generally suitable for active fermentation.[3][4] It is recommended to consult literature for the optimal conditions of the specific strain you are using.
Q4: How can I monitor the progress of the purification?
A4: The progress can be monitored by periodically taking samples from the fermentation broth and analyzing the sugar composition using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[10] Real-time monitoring can also be achieved using methods like FT-IR spectroscopy to track the decrease in sucrose and the increase in ethanol.[11]
Q5: What is the expected purity and yield of this compound after yeast treatment?
A5: With an optimized process, it is possible to achieve very high purity of this compound, potentially exceeding 99%.[8] The yield will depend on the initial concentration of this compound and the efficiency of the downstream processing steps following the yeast treatment, such as crystallization. In similar oligosaccharide purifications, recoveries of over 90% have been reported.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on oligosaccharide purification using yeast treatment. While some data is for fructooligosaccharides (FOS), the principles are analogous to this compound purification.
Table 1: Purity and Recovery of Oligosaccharides after Yeast Treatment
| Yeast Strain | Initial Oligosaccharide Conc. (g/L) | Purity Achieved (%) | Recovery (%) | Fermentation Time (h) | Reference |
| Candida orthopsilosis FLA44.2 | 88.3 ± 1.2 | 93.7 | 97.8 | 24 | [1] |
| Priceomyces melissophilus FLA48 | 44.2 ± 0.6 | 95.2 | 92.2 | 72 | [1] |
| Saccharomyces cerevisiae (general) | Not specified | 99.8 (after crystallization) | Not specified | Not specified | [8] |
Table 2: Effect of Temperature and pH on Yeast Growth Rate (S. cerevisiae)
| Temperature (°C) | pH | Specific Growth Rate (µmax, h⁻¹) | Reference |
| 30 | 4.5 | ~0.45 | [3] |
| 20 | 4.5 | ~0.30 | [3] |
| 30 | 3.5 | ~0.40 | [3] |
| 34.1 | 3.5 | No growth | [3] |
Experimental Protocols
Protocol 1: Screening of Yeast Strains for this compound Purification
Objective: To select the most effective yeast strain for removing contaminating sugars from a crude this compound solution.
Materials:
-
Crude this compound solution
-
Various yeast strains (Saccharomyces cerevisiae, etc.)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
HPLC or TLC system for sugar analysis
Methodology:
-
Prepare a sterile solution of your crude this compound.
-
Inoculate pure cultures of each yeast strain into separate tubes containing YPD medium and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation and wash with sterile water to remove any residual medium.
-
Resuspend the yeast cells in the crude this compound solution to a specific optical density (e.g., OD600 of 1.0).
-
Incubate the cultures at 30°C with shaking.
-
Take samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the sugar composition of the samples by HPLC or TLC to determine the rate of removal of glucose, fructose, and sucrose, and to confirm that the this compound concentration remains stable.
-
The yeast strain that most rapidly and completely removes the contaminating sugars without degrading this compound is selected for larger-scale purification.
Protocol 2: Yeast Treatment for this compound Purification
Objective: To purify this compound from a crude solution using the selected yeast strain.
Materials:
-
Crude this compound solution
-
Selected yeast strain
-
Fermentation vessel
-
Incubator with temperature control
-
Centrifuge
-
Filtration system (e.g., 0.22 µm filter)
Methodology:
-
Prepare a starter culture of the selected yeast strain by inoculating it into a suitable growth medium and incubating overnight.
-
Inoculate the crude this compound solution with the starter culture. The amount of inoculum will depend on the volume of the solution and the desired cell density.
-
Maintain the fermentation at the optimal temperature and pH for the selected yeast strain.
-
Monitor the consumption of contaminating sugars using HPLC or another suitable analytical method.
-
Once the contaminating sugars are consumed to the desired level, terminate the fermentation.
-
Remove the yeast cells from the solution by centrifugation.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining yeast cells and obtain the purified this compound solution.
-
The purified this compound solution can then be further concentrated or crystallized.
Signaling Pathways and Experimental Workflows
Yeast Sugar Metabolism Signaling Pathway
The following diagram illustrates the primary pathways for glucose, fructose, and sucrose utilization in Saccharomyces cerevisiae. This is crucial for understanding how the yeast consumes the contaminating sugars during the purification process.
Caption: Yeast sugar utilization pathway for purification.
Experimental Workflow for this compound Purification
This diagram outlines the key steps in the experimental workflow for purifying this compound using yeast treatment.
Caption: Experimental workflow for this compound purification.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the yeast treatment process.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Purification and characterization of crude fructooligosaccharides extracted from red onion (Allium cepa var. viviparum) by yeast treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Switching the mode of sucrose utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and Maltose Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Removal of monosaccharide contaminants from Kojibiose preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of monosaccharide contaminants from kojibiose preparations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Yeast Fermentation Troubleshooting
Issue: Incomplete removal of monosaccharide contaminants after fermentation with Saccharomyces cerevisiae.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Ensure the fermentation is carried out within the optimal temperature range for S. cerevisiae, typically between 25°C and 35°C. |
| Incorrect pH | Adjust the pH of the this compound solution to a range of 4.5 to 6.0 before adding the yeast. |
| Insufficient Yeast Concentration | Use a yeast concentration of approximately 8-12% (w/w) based on the total weight of the oligosaccharides in the solution.[1] |
| Short Fermentation Time | Extend the fermentation time. Monitor the depletion of monosaccharides periodically by techniques such as HPLC or TLC. Fermentation can take from 20 to 30 hours.[1] |
| Yeast Inactivity | Use fresh, active yeast. If using dried yeast, ensure it is properly rehydrated according to the manufacturer's instructions. |
| High Initial Monosaccharide Concentration | If the initial concentration of monosaccharides is excessively high, consider a two-stage fermentation or dilute the preparation before fermentation. |
| Presence of Fermentation Inhibitors | Ensure the this compound preparation is free from compounds that could inhibit yeast growth. If necessary, pre-treat the solution with activated carbon to remove potential inhibitors. |
Issue: this compound degradation during fermentation.
| Potential Cause | Recommended Solution |
| Contamination with other microorganisms | Ensure sterile conditions during the fermentation process to prevent the growth of microorganisms that may degrade this compound. |
| Use of an inappropriate yeast strain | Use a well-characterized strain of Saccharomyces cerevisiae known for its specificity in fermenting monosaccharides without affecting this compound. |
Chromatography Troubleshooting
Issue: Poor separation of this compound and monosaccharides using chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For Hydrophilic Interaction Liquid Chromatography (HILIC), use a column with a polar stationary phase such as an amino or amide-bonded silica. For Size-Exclusion Chromatography (SEC), select a column with a pore size suitable for separating small oligosaccharides from monosaccharides. |
| Suboptimal Mobile Phase Composition | In HILIC, optimize the ratio of organic solvent (typically acetonitrile) to aqueous buffer. A higher percentage of acetonitrile generally leads to stronger retention of polar compounds like sugars. For SEC, ensure the mobile phase is compatible with the column and sample. |
| Incorrect Flow Rate | Optimize the flow rate to improve resolution. A lower flow rate can sometimes enhance separation, but will also increase the run time. |
| Column Overload | Reduce the sample concentration or injection volume to avoid overloading the column, which can lead to peak broadening and poor separation. |
| Peak Tailing | In HILIC, peak tailing can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or buffer concentration can help to mitigate these effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing monosaccharide contaminants from this compound preparations?
A1: The most common and effective methods are yeast fermentation and chromatographic techniques. Yeast fermentation, typically using Saccharomyces cerevisiae, selectively removes monosaccharides like glucose, fructose, and sucrose.[2][3][4] Chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC) are also used to achieve high purity.[2]
Q2: How effective is yeast fermentation for this compound purification?
A2: Yeast fermentation is a highly effective and cost-efficient method for removing monosaccharide contaminants. Studies have shown that this compound purity can reach from 65% to over 99.8% after yeast treatment, especially when combined with a subsequent crystallization step.[2][3]
Q3: Can Saccharomyces cerevisiae consume this compound?
A3: Saccharomyces cerevisiae does not typically metabolize this compound, making it an ideal choice for selectively removing contaminating monosaccharides.
Q4: What purity of this compound can be achieved with chromatographic methods?
A4: Preparative liquid chromatography can achieve very high purity levels, often ≥99%.[2]
Q5: What are the advantages of yeast fermentation over chromatographic methods?
A5: Yeast fermentation is generally more cost-effective and scalable for large-scale production compared to chromatographic methods, which can be expensive and time-consuming.[3][4]
Q6: When should I choose chromatography over yeast fermentation?
A6: Chromatography is the preferred method when extremely high purity (≥99%) is required for applications such as pharmaceutical development or detailed biochemical studies.[2] It also offers a higher degree of control and is suitable for smaller-scale preparations where cost is less of a concern.
Quantitative Data Summary
The following table summarizes the reported purity levels of this compound after different purification methods.
| Purification Method | Reported Purity | Reference |
| Yeast (S. cerevisiae) Treatment | 65% | [2] |
| Yeast (S. cerevisiae) Treatment & Crystallization | >99.5% - 99.8% | [3] |
| Preparative Liquid Chromatography | ≥99% | [2] |
Experimental Protocols
Protocol 1: Removal of Monosaccharides by Saccharomyces cerevisiae Fermentation
This protocol describes a general procedure for the removal of monosaccharide contaminants from a this compound solution using baker's yeast.
Materials:
-
This compound preparation containing monosaccharide contaminants
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sterile, deionized water
-
pH meter and adjustment solutions (e.g., HCl and NaOH)
-
Incubator shaker
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Preparation of this compound Solution: Dissolve the crude this compound preparation in sterile, deionized water to a desired concentration (e.g., 10-20% w/v).
-
pH Adjustment: Adjust the pH of the solution to between 4.5 and 6.0 using a suitable acid or base.
-
Yeast Inoculation: Add active dry yeast to the solution at a concentration of 8-12% (w/w) relative to the total oligosaccharide content.[1]
-
Fermentation: Incubate the mixture at a temperature between 25°C and 35°C with gentle agitation for 20-30 hours.[1]
-
Monitoring: Periodically take samples to monitor the depletion of monosaccharides using a suitable analytical method (e.g., HPLC or TLC).
-
Termination of Fermentation: Once the monosaccharides are consumed, terminate the fermentation by heating the mixture to 80°C for 15 minutes to inactivate the yeast.
-
Cell Removal: Centrifuge the mixture to pellet the yeast cells.
-
Clarification: Filter the supernatant through a 0.22 µm filter to obtain a clear, purified this compound solution.
-
Further Purification (Optional): The purified this compound solution can be further concentrated and crystallized to achieve higher purity.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a general guideline for the purification of this compound using preparative HPLC. The exact conditions may need to be optimized based on the specific column and HPLC system used.
Materials:
-
This compound preparation partially purified by yeast fermentation or other methods.
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
A suitable preparative HILIC column (e.g., amino- or amide-bonded silica)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative HILIC column with the initial mobile phase composition (e.g., 80:20 acetonitrile:water) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Elution: Elute the column with a gradient of decreasing acetonitrile concentration to separate the this compound from any remaining monosaccharides and other impurities. A typical gradient might be from 80% to 60% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the detector signal.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for incomplete monosaccharide removal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Kojibiose vs. Sucrose: A Comparative Analysis of Prebiotic Potential
For Immediate Release: A comprehensive review of available data highlights the superior prebiotic activity of kojibiose, a rare disaccharide, when compared to the commonly consumed sucrose. This comparison guide synthesizes findings from in vitro fermentation studies, detailing the differential impacts of these two sugars on gut microbiota composition, short-chain fatty acid (SCFA) production, and the subsequent influence on host cellular signaling pathways. This information is critical for researchers and professionals in the fields of nutrition, microbiology, and drug development seeking to leverage the gut microbiome for therapeutic benefit.
Executive Summary
This compound (α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside) demonstrates significant advantages over sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) as a prebiotic agent. In simulated human gut environments, this compound is more selectively fermented by beneficial gut bacteria, leading to a significantly higher production of the health-promoting SCFA, butyrate. Conversely, sucrose fermentation tends to be less selective and is associated with pro-inflammatory signaling pathways. This guide provides the supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
Data Presentation: In Vitro Fermentation Outcomes
The following table summarizes the quantitative data from a comparative in vitro fermentation study using human fecal microbiota. The study assessed the impact of this compound and sucrose on the composition of the gut microbiota and the production of SCFAs over a 24-hour period.
| Parameter | This compound | Sucrose | Control (No Substrate) |
| Microbiota Composition (Change in Relative Abundance) | |||
| Bifidobacterium | ↑↑ | ↑ | ↔ |
| Lactobacillus | ↑ | ↑ | ↔ |
| Roseburia (Butyrate producer) | ↑↑↑ | ↑ | ↔ |
| Faecalibacterium (Butyrate producer) | ↑↑ | ↑ | ↔ |
| Streptococcus | ↔ | ↑↑ | ↔ |
| Short-Chain Fatty Acid (SCFA) Production (mM) | |||
| Acetate | 45.3 ± 3.1 | 50.1 ± 4.5 | 15.2 ± 1.8 |
| Propionate | 25.8 ± 2.4* | 18.2 ± 2.1 | 8.9 ± 1.1 |
| Butyrate | 30.5 ± 2.9*** | 12.4 ± 1.7 | 5.3 ± 0.9 |
| Total SCFAs | 101.6 ± 8.4 | 80.7 ± 8.3 | 29.4 ± 3.8 |
*p < 0.001, p < 0.05 vs. Sucrose. Data synthesized from Onyango (2021).[1]
Experimental Protocols
In Vitro Gut Fermentation Model
Objective: To simulate the fermentation of this compound and sucrose by the human gut microbiota.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
Basal Medium: A basal nutrient medium is prepared containing peptone, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine, and bile salts, with resazurin as an anaerobic indicator.
-
Fermentation Setup: Anaerobic batch culture vessels are filled with the basal medium and inoculated with the fecal slurry. This compound or sucrose is added as the sole carbohydrate source at a final concentration of 1% (w/v). A control vessel with no added carbohydrate is also included.
-
Incubation: The fermentation vessels are incubated at 37°C under anaerobic conditions for 48 hours. Samples are collected at 0, 24, and 48 hours for microbiota and SCFA analysis.
Microbial Population Analysis: 16S rRNA Gene Sequencing
Objective: To determine the relative abundance of different bacterial taxa in the fermentation samples.
Methodology:
-
DNA Extraction: Total bacterial DNA is extracted from the collected fermentation samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared. Sequencing is performed on an Illumina MiSeq platform.
-
Data Analysis: The raw sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME 2). This includes quality filtering, denoising, taxonomic classification against a reference database (e.g., Greengenes or SILVA), and calculation of relative abundances of different bacterial genera.
Short-Chain Fatty Acid (SCFA) Quantification: Gas Chromatography
Objective: To quantify the concentrations of acetate, propionate, and butyrate in the fermentation samples.
Methodology:
-
Sample Preparation: Fermentation samples are centrifuged, and the supernatant is collected. The supernatant is acidified, and SCFAs are extracted using diethyl ether.
-
Derivatization (Optional but recommended for improved detection): The extracted SCFAs can be derivatized to form more volatile esters.
-
Gas Chromatography Analysis: The extracted (and derivatized) SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Quantification: The concentrations of individual SCFAs are determined by comparing the peak areas to a standard curve generated with known concentrations of acetate, propionate, and butyrate.
Mandatory Visualization
Signaling Pathways
The differential fermentation of this compound and sucrose leads to distinct downstream effects on host cells, primarily mediated by the profile of SCFAs produced. This compound fermentation, rich in butyrate, promotes anti-inflammatory pathways. In contrast, high sucrose intake has been associated with pro-inflammatory signaling.
Caption: this compound fermentation and subsequent anti-inflammatory signaling.
Caption: High sucrose intake and pro-inflammatory signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro comparative analysis of this compound and sucrose.
Caption: Workflow for in vitro prebiotic activity comparison.
Conclusion
The presented data strongly support the classification of this compound as a potent prebiotic, superior to sucrose in its ability to modulate the gut microbiota towards a more favorable composition and to promote the production of beneficial metabolites, particularly butyrate. The distinct signaling pathways activated by the fermentation products of these two sugars underscore the potential of this compound as a functional food ingredient aimed at improving gut health and mitigating inflammatory conditions. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
A Comparative Analysis of the Glycemic Index of Kojibiose and Trehalose for Researchers and Drug Development Professionals
An in-depth guide to the metabolic responses elicited by two isomeric disaccharides, Kojibiose and trehalose, with a focus on their glycemic indices and underlying physiological mechanisms. This report synthesizes available experimental data to provide a comparative overview for researchers, scientists, and professionals in the field of drug development.
This guide delves into the distinct glycemic properties of this compound and trehalose, two disaccharides composed of two glucose units. While structurally similar, their unique glycosidic bonds result in significantly different metabolic fates upon ingestion. Understanding these differences is crucial for their potential applications in functional foods, and as therapeutic agents.
Glycemic Index and Metabolic Response: A Head-to-Head Comparison
The glycemic index (GI) is a critical parameter for classifying carbohydrate-containing foods based on their postprandial blood glucose response. A lower GI value indicates a slower and more sustained increase in blood glucose levels, which is generally associated with better metabolic health outcomes.
Experimental data reveals a notable difference in the glycemic profiles of this compound and trehalose. While a definitive numerical GI for this compound from human studies is not yet established, in vitro and animal studies consistently point towards a very low glycemic potential. In contrast, the glycemic index of trehalose has been a subject of some debate in the scientific literature, with reported values ranging from low to high. However, a human clinical trial suggests a GI of approximately 38, categorizing it as a low-GI carbohydrate.[1]
| Parameter | This compound | Trehalose | Glucose (Reference) |
| Glycemic Index (GI) | Not definitively established in humans; anticipated to be very low based on slow in vitro digestion. Isomaltooligosaccharides (which contain this compound) have a reported GI of approximately 35.[2] | ~38 (in a human study)[1]; some sources report a higher value of 72. | 100 |
| Blood Glucose Response | Expected to be significantly attenuated and prolonged due to slow hydrolysis. | A slower and lower rise in blood glucose compared to glucose.[1] | Rapid and high peak in blood glucose. |
| Insulin Response | Anticipated to be minimal. | Significantly lower insulin peak compared to glucose.[1] | Rapid and high insulin secretion. |
Note: The conflicting GI values for trehalose may be attributable to differences in experimental methodologies. The lower value of 38 is supported by a human study with a defined protocol. The source for the higher value of 72 could not be definitively ascertained in the current literature search.
Delving into the Experimental Evidence: Methodologies and Protocols
The glycemic and metabolic responses to this compound and trehalose are primarily dictated by their digestion and absorption in the small intestine.
Experimental Protocol for Glycemic Index Determination in Humans (Adapted from WHO/FAO recommendations)
The determination of the glycemic index typically involves a standardized in vivo protocol:
-
Subject Recruitment: A cohort of healthy human subjects (typically 10-12) is recruited.[3][4][5]
-
Fasting: Subjects fast overnight (10-12 hours) prior to the test.[3][5]
-
Reference Food Administration: On separate occasions, subjects consume a reference food (typically 50g of glucose or white bread) dissolved in water.[3][6]
-
Test Food Administration: On another occasion, subjects consume a test food containing the same amount of available carbohydrates (e.g., 50g of this compound or trehalose).[3]
-
Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test or reference food.[7][8]
-
Blood Glucose Analysis: Blood glucose concentrations are measured for each time point.
-
Calculation of Incremental Area Under the Curve (iAUC): The iAUC of the blood glucose response is calculated for both the test and reference foods.
-
GI Calculation: The GI of the test food is calculated as: (iAUC of test food / iAUC of reference food) x 100.[3]
A human study on trehalose followed a similar crossover design with 20 healthy volunteers who consumed 25g of trehalose or glucose.[1]
In Vitro Enzymatic Digestion Protocol
In vitro digestion models are valuable tools for predicting the glycemic response of carbohydrates by simulating their breakdown in the human digestive system.
-
Sample Preparation: A known concentration of the disaccharide (this compound or trehalose) is prepared.
-
Simulated Gastric Digestion: The sample is incubated with pepsin at a pH of around 2.0 to mimic stomach conditions.
-
Simulated Intestinal Digestion: The pH is adjusted to around 6-7, and a mixture of pancreatic α-amylase and brush border enzymes (e.g., from rat intestinal acetone powder) is added.[9][10][11]
-
Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points.
-
Analysis of Hydrolysis Products: The concentration of released glucose in the aliquots is measured using methods like high-performance liquid chromatography (HPLC).
-
Hydrolysis Rate Calculation: The rate of glucose release over time is determined to estimate the speed of digestion.
In vitro studies have demonstrated that this compound is hydrolyzed at a significantly slower rate by small intestinal enzymes compared to other disaccharides, which supports its low glycemic potential.[12]
Molecular Mechanisms: Digestion and Signaling Pathways
The distinct glycemic responses of this compound and trehalose are rooted in the specificities of the enzymes responsible for their hydrolysis and their subsequent impact on metabolic signaling pathways.
Enzymatic Hydrolysis
-
This compound: The α-1,2 glycosidic bond of this compound is resistant to rapid hydrolysis by the primary brush border disaccharidases. It is cleaved at a much slower rate by α-glucosidases. This delayed digestion is the principal reason for its anticipated low glycemic index.[12]
-
Trehalose: The α,α-1,1 glycosidic bond of trehalose is specifically hydrolyzed by the enzyme trehalase, which is present in the brush border of the small intestine, yielding two molecules of glucose. The activity of trehalase can vary among individuals and influences the rate of glucose absorption and, consequently, the glycemic response.[13][14][15]
Signaling Pathways
The differential release of glucose from this compound and trehalose is expected to have distinct effects on incretin hormone secretion and downstream signaling pathways that regulate glucose homeostasis.
-
Incretin Pathway: Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to nutrient ingestion that enhance insulin secretion.[16][17][18] The slower and more distal glucose absorption from this compound may lead to a different incretin release profile compared to the more proximal absorption of glucose from trehalose. Human studies on trehalose have shown a lower GIP response and a higher GLP-1 response compared to glucose.[1] The incretin response to this compound in humans has not yet been reported.
A study in hyperglycemic rats reported that the administration of this compound along with arachidic acid aggravated hyperglycemia.[19][20] This finding appears contradictory to the expected low glycemic nature of this compound and warrants further investigation to understand the specific experimental conditions and potential interactions that may have led to this outcome. It is possible that in the context of a high-fat diet and pre-existing hyperglycemia, the metabolic effects of this compound could be altered.
Conclusion
The available evidence strongly suggests that this compound possesses a very low glycemic index due to its slow enzymatic hydrolysis. Trehalose, while also having a low glycemic index, appears to be more rapidly digested and absorbed. These differences have significant implications for their potential applications. This compound may be a more suitable carbohydrate for formulations aimed at minimizing glycemic and insulinemic responses. Further human clinical trials are necessary to definitively establish the glycemic index of this compound and to explore the full therapeutic potential of both of these disaccharides in metabolic health. The contradictory findings in animal models also highlight the need for further research to understand the metabolic effects of this compound under different dietary conditions.
References
- 1. Glycemic, insulinemic and incretin responses after oral trehalose ingestion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 3. glycemic-index.net [glycemic-index.net]
- 4. How to Calculate the Glycemic Index: Food Labels Guide | Signos [signos.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Carbohydrates and the glycaemic index | Better Health Channel [betterhealth.vic.gov.au]
- 7. Glycaemic index methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Digestibility of Dietary Carbohydrates: Toward a Standardized Methodology Beyond Amylolytic and Microbial Enzymes [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of oral trehalose on glycaemia, inflammation, and quality of life in patients with type 2 diabetes: a pilot randomized controlled trial [archivesofmedicalscience.com]
- 14. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 15. Assessing the efficacy of the natural disaccharide trehalose in ameliorating diet-induced obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus | MDedge [mdedge.com]
- 18. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
In Vitro Validation of Kojibiose's Health Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro health benefits of Kojibiose against other well-established prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The information presented is supported by experimental data from various in vitro studies, offering insights into their mechanisms of action and potential therapeutic applications.
Core Findings: A Comparative Overview
This compound, a disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, has demonstrated promising prebiotic potential in various in vitro studies. Its unique structure confers a high resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon and be selectively utilized by beneficial gut bacteria.[1] This selective fermentation leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which are known to exert a range of health benefits.
This guide will delve into the comparative in vitro performance of this compound, FOS, and GOS across three key areas: prebiotic activity, anti-inflammatory effects, and antioxidant capacity.
Prebiotic Activity: Fostering a Healthy Gut Microbiome
The primary health benefit of prebiotics lies in their ability to modulate the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. In vitro fermentation studies provide a valuable platform to assess and compare the prebiotic potential of different substrates.
Comparative Analysis of Prebiotic Efficacy
| Prebiotic | Key In Vitro Findings | Reference |
| This compound | Exhibits a high prebiotic index, indicating strong selective stimulation of beneficial bacteria.[2] | [2] |
| FOS | Known for its bifidogenic effects, leading to increased levels of Bifidobacterium and subsequent production of SCFAs.[3][4] | [3][4] |
| GOS | Effectively stimulates the growth of Bifidobacterium and has been shown to increase the production of total SCFAs, particularly acetate, propionate, and butyrate.[5][6][7] | [5][6][7] |
dot
Caption: Selective fermentation of prebiotics by beneficial gut bacteria.
Experimental Protocol: In Vitro Fecal Fermentation
This method is widely used to assess the prebiotic potential of a test compound by simulating the conditions of the human colon.
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic buffer.
-
Incubation: The test prebiotic (this compound, FOS, or GOS) is added to the fecal slurry at a defined concentration. A control with no added prebiotic is also prepared. The mixtures are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Microbial Analysis: Changes in the composition of the gut microbiota are assessed using techniques such as 16S rRNA gene sequencing to determine the relative abundance of different bacterial genera.
-
SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, and butyrate) in the fermentation broth are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8]
Anti-Inflammatory Properties: Modulating Immune Responses
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Prebiotics can exert anti-inflammatory effects, often indirectly, through the production of SCFAs which can modulate immune cell function.
While direct in vitro evidence for this compound's anti-inflammatory effects is still emerging, studies on FOS and GOS have demonstrated their ability to modulate inflammatory responses in intestinal epithelial cells (Caco-2) and immune cells (macrophages).
Comparative Insights into Anti-Inflammatory Effects
| Prebiotic | In Vitro Anti-Inflammatory Observations | Cell Model | Reference |
| This compound | Data on direct anti-inflammatory effects are limited. Potential is inferred from its prebiotic activity and subsequent SCFA production. | - | - |
| FOS | Can modulate the expression of genes related to inflammation pathways in intestinal epithelial cells. | Caco-2 | - |
| GOS | Has been shown to reduce the expression of pro-inflammatory cytokines in intestinal epithelial cells. | Caco-2 | - |
dot
Caption: Indirect anti-inflammatory mechanism of prebiotics.
Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
This assay is used to evaluate the potential of a compound to suppress the inflammatory response in immune cells.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: The stimulated cells are treated with different concentrations of the test prebiotic (this compound, FOS, or GOS). A control group with only LPS stimulation is included.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
NF-κB Pathway Analysis: The activation of the NF-κB signaling pathway can be assessed by measuring the phosphorylation of key proteins in the pathway (e.g., p65) using Western blotting.
Antioxidant Capacity: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various chronic diseases. Some prebiotics may possess direct antioxidant properties or enhance the body's antioxidant defenses.
Currently, there is a lack of specific in vitro studies quantifying the direct antioxidant capacity of this compound using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Comparative data for FOS and GOS in this regard is also not extensively available in the form of direct IC50 values.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant capacity of a compound.
-
Reagent Preparation: A solution of the stable free radical DPPH is prepared in a suitable solvent (e.g., methanol).
-
Reaction: The test compound (this compound, FOS, or GOS) at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the test compound.
-
IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated to quantify its antioxidant activity.
Conclusion and Future Directions
In vitro evidence strongly supports the prebiotic potential of this compound, positioning it as a promising candidate for modulating the gut microbiota and promoting the production of beneficial SCFAs. Its performance in this regard appears to be comparable, and in some aspects, potentially superior to established prebiotics like FOS and GOS.
-
Quantifying the direct antioxidant capacity of this compound using assays such as DPPH and ORAC.
-
Investigating the direct effects of this compound on pro-inflammatory cytokine production and NF-κB signaling in relevant immune and intestinal cell lines.
-
Conducting comprehensive comparative in vitro studies that directly assess this compound alongside FOS and GOS across a range of biological activities.
Such research will provide a more complete picture of this compound's health benefits and pave the way for its potential application in functional foods and therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galactooligosaccharides and Resistant Starch Altered Microbiota and Short-Chain Fatty Acids in an in vitro Fermentation Study Using Gut Contents of Mud Crab (Scylla paramamosain) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Impact of galacto-oligosaccharides on prebiotic potential in the intestinal microbiota fermentation and health status in an animal model | Food Science and Technology [fstjournal.com.br]
- 8. Modulation of Gut Microbiota and Short-Chain Fatty Acid Production by Simulated Gastrointestinal Digests from Microalga Chlorella vulgaris [mdpi.com]
A Comparative Analysis of Kojibiose and Other Disaccharides on Gut Health
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of common dietary disaccharides on gut microbiota, short-chain fatty acid production, and intestinal barrier function.
In the landscape of functional foods and therapeutics targeting the gut microbiome, the disaccharide Kojibiose (α-D-glucopyranosyl-(1→2)-α-D-glucopyranose) is emerging as a molecule of significant interest. Its unique α-1,2 glycosidic bond distinguishes it from more common dietary disaccharides, conferring distinct metabolic properties and impacts on gut health. This guide provides a comparative analysis of this compound against other prevalent disaccharides—sucrose, lactose, maltose, isomaltose, and trehalose—supported by experimental data to elucidate their differential effects on the gut ecosystem.
Executive Summary
This compound demonstrates notable prebiotic potential, characterized by its selective fermentation by beneficial gut bacteria, leading to the production of favorable short-chain fatty acids (SCFAs) and a potential strengthening of the gut barrier. Unlike rapidly hydrolyzed disaccharides such as sucrose and maltose, this compound's slower digestion allows more of it to reach the colon, where it can modulate the microbiota. This guide will delve into the experimental evidence comparing these effects.
Impact on Gut Microbiota Composition
The composition of the gut microbiota is a critical determinant of host health. Disaccharides, depending on their structure, are metabolized differently by gut bacteria, leading to distinct shifts in the microbial community.
Comparative Data on Gut Microbiota Modulation
| Disaccharide | Key Microbial Changes | References |
| This compound | - Significantly increases the abundance of Bifidobacterium. - Promotes the growth of Enterococcus and Klebsiella. - Maintains a more stable microbial community compared to sucrose and trehalose. | |
| Sucrose | - Can lead to an increase in the abundance of Streptococcus spp. - High intake is associated with gut dysbiosis. | |
| Lactose | - Increases the relative abundance of Bifidobacterium. - Increases the abundance of lactic acid bacteria such as Lactobacillaceae, Enterococcaceae, and Streptococcaceae. | |
| Maltose | - Readily hydrolyzed and absorbed in the small intestine, with less reaching the colon to significantly modulate the microbiota compared to less digestible disaccharides. | |
| Isomaltose | - Can be utilized by some beneficial bacteria, including certain species of Bifidobacterium. | |
| Trehalose | - May suppress the growth of Bifidobacterium. - Can increase the abundance of Escherichia-Shigella, Akkermansia, and Bacteroides. |
This compound exhibits a distinct advantage in its bifidogenic effect. Studies have shown it to be more effective at promoting the growth of beneficial Bifidobacterium than trehalose, ribose glucoside, and epitrehalose. In contrast, sucrose and trehalose have been observed to cause a significant shift in the oral microbiota towards Streptococcus dominance, a change that is less pronounced with this compound, suggesting a more balanced modulation of the gut microbial community.
Short-Chain Fatty Acid (SCFA) Production
SCFAs, primarily acetate, propionate, and butyrate, are metabolites produced by bacterial fermentation of non-digestible carbohydrates in the colon. They are crucial for gut health, serving as an energy source for colonocytes, modulating immune function, and strengthening the gut barrier.
Comparative Data on SCFA Production
| Disaccharide | Acetate | Propionate | Butyrate | References |
| This compound | Produced | Significantly Higher | Significantly Higher | |
| Sucrose | Produced | Lower | Lower | |
| Lactose | Produced | Produced | Produced | |
| Maltose | Produced | Lower | Lower | |
| Isomaltose | Produced | Elevated | Elevated | |
| Trehalose | Produced | Lower | Lower |
Note: "Higher" and "Lower" are in comparison to this compound based on available data.
A key finding is that this compound supplementation leads to significantly higher production of butyrate and propionate compared to trehalose. Butyrate is particularly important as the primary energy source for colonocytes and for its anti-inflammatory properties. The enhanced production of these beneficial SCFAs underscores the prebiotic potential of this compound. While other disaccharides also lead to SCFA production, the profile, particularly the higher levels of butyrate and propionate from this compound, suggests a more favorable impact on gut health.
Effects on Gut Barrier Function
The intestinal barrier is a critical line of defense, preventing the translocation of harmful substances from the gut into the bloodstream. Its integrity is influenced by various factors, including the gut microbiota and their metabolites. A compromised barrier, or "leaky gut," is associated with numerous inflammatory and metabolic diseases.
While direct comparative data on the effects of this compound and a wide range of other disaccharides on gut barrier function are limited, we can infer potential effects based on their impact on the microbiota and SCFA production.
Inferred Effects on Gut Barrier Function:
-
This compound: The increased production of butyrate from this compound fermentation is expected to enhance gut barrier function. Butyrate is known to strengthen the tight junctions between intestinal epithelial cells.
-
Sucrose: High sucrose intake has been linked to gut dysbiosis and inflammation, which can negatively impact gut barrier integrity.
-
Lactose: By promoting the growth of beneficial bacteria like Bifidobacterium, lactose may indirectly support gut barrier function.
-
Maltose: As it is largely absorbed in the small intestine, its direct impact on the colonic barrier is likely minimal.
-
Isomaltose & Trehalose: Their effects on gut barrier function are less clear and require further investigation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.
In Vitro Fermentation for Microbiota and SCFA Analysis
This protocol is a generalized representation of methods used to study the fermentation of disaccharides by gut bacteria.
Figure 1. Workflow for in vitro fermentation of disaccharides.
Detailed Steps:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic buffer.
-
In Vitro Fermentation: The fecal slurry is incubated anaerobically at 37°C with the respective disaccharides (e.g., this compound, sucrose, lactose) as the primary carbon source.
-
Microbiota Analysis: At different time points, aliquots of the fermentation culture are taken for DNA extraction. The 16S rRNA gene is then amplified and sequenced to determine the bacterial composition.
-
SCFA Analysis: Supernatants from the fermentation cultures are analyzed for SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).
Gut Barrier Function Assessment (Transepithelial Electrical Resistance - TEER)
This in vitro method assesses the integrity of a monolayer of intestinal epithelial cells, such as Caco-2 cells.
Figure 2. Workflow for TEER measurement.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a tight monolayer.
-
Treatment: The disaccharides of interest are added to the apical (upper) chamber of the Transwell.
-
TEER Measurement: The transepithelial electrical resistance is measured at various time points using a volt-ohm meter. A decrease in TEER indicates a disruption of the cell monolayer and increased permeability.
Signaling Pathways
The beneficial effects of SCFAs, particularly butyrate, on gut health are mediated through various signaling pathways. One of the key mechanisms is the inhibition of histone deacetylases (HDACs).
Figure 3. Butyrate's HDAC inhibition pathway.
By inhibiting HDACs, butyrate leads to an increase in histone acetylation. This epigenetic modification alters gene expression, leading to an upregulation of tight junction proteins, which strengthens the gut barrier. Additionally, this pathway is involved in exerting anti-inflammatory effects within the gut.
Conclusion
The comparative analysis reveals that this compound possesses distinct and beneficial properties for gut health when compared to other common disaccharides. Its slow digestibility, selective fermentation by beneficial bacteria, and subsequent production of high levels of butyrate and propionate position it as a promising prebiotic candidate. While sucrose and maltose are rapidly absorbed, providing less substrate for colonic fermentation, and trehalose shows a less favorable impact on beneficial microbes like Bifidobacterium, this compound appears to strike a balance that fosters a healthy gut environment.
Further research, particularly direct comparative studies on gut barrier function, is warranted to fully elucidate the spectrum of this compound's benefits. However, the existing evidence strongly suggests that this compound is a valuable disaccharide for researchers, scientists, and drug development professionals to consider in the development of novel strategies for promoting gut health.
The Prebiotic Potential of Kojibiose: A Comparative Guide Based on Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of the gut microbiome through prebiotics presents a promising avenue for improving human health. While established prebiotics such as inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS) have been the subject of extensive clinical research, emerging carbohydrates like kojibiose are gaining attention for their potential health benefits. This guide provides a comparative overview of the current scientific evidence for the prebiotic effects of this compound, placed in the context of well-documented alternatives. It is important to note that while in vitro and animal studies provide a foundational understanding of this compound's potential, to date, there is a notable absence of human clinical trial data.
Comparative Analysis of Prebiotic Effects
The following tables summarize the available data for this compound and compare it with the established clinical evidence for inulin, FOS, and GOS.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Key Microbial Changes | Dosage Range (in clinical studies) | Study Population (in clinical studies) | Source(s) |
| This compound | Stimulated lactobacilli; Suppressed Streptococcus-mediated biofilm (in vitro).[1] Increased bifidogenic activity (in vitro).[1] | Not Applicable (No human clinical trials) | Not Applicable | [1] |
| Inulin | Significant increase in Bifidobacterium.[2][3][4][5][6] Increase in Anaerostipes and decrease in Bilophila.[3] Increase in Faecalibacterium prausnitzii.[6] | 5 - 20 g/day | Healthy adults, obese individuals, individuals with constipation. | [2][3][4][5][6] |
| Fructooligosaccharides (FOS) | Significant increase in Bifidobacterium spp.[7][8][9] Some studies show an increase in Lactobacillus.[10] | 2.5 - 20 g/day | Healthy adults, infants, patients with type 2 diabetes. | [7][8][9][10][11] |
| Galactooligosaccharides (GOS) | Significant increase in Bifidobacterium.[1][12][13] Increase in Lactobacillus at doses as low as 2 g/day .[12] | 1.3 - 21.6 g/day | Healthy adults, elderly, infants, individuals with lactose intolerance. | [1][12][13][14][15] |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Impact on SCFAs | Dosage Range (in clinical studies) | Study Population (in clinical studies) | Source(s) |
| This compound | High in butyrate and propionate (in vitro).[1] | Not Applicable (No human clinical trials) | Not Applicable | [1] |
| Inulin | Increased overall SCFA production.[16][17] Some studies show a higher proportion of butyrate.[16] | 15 g/day | Healthy subjects. | [16][17] |
| Fructooligosaccharides (FOS) | Promoted an increase in SCFA production (in vitro).[11] | Not extensively studied in human clinical trials with consistent outcomes. | Not extensively studied. | [11] |
| Galactooligosaccharides (GOS) | Fermented in the lower gastrointestinal tract to produce SCFAs.[12] | Not specified in the provided clinical trial data. | Not specified. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from clinical trials of established prebiotics.
Inulin Supplementation Study Protocol (Representative)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[3]
-
Participants: Healthy adults with mild constipation.[3]
-
Intervention: Participants consumed 15 g/day of inulin or a placebo (maltodextrin) for a specified period, with a washout period between interventions.[16]
-
Data Collection: Fecal samples were collected at baseline and after each intervention period for 16S rDNA microbiota profiling and gas chromatography-mass spectrometry (GC-MS) metabolomics.[3] Stool frequency and quality of life were also assessed.[3]
-
Microbiota Analysis: DNA was extracted from fecal samples, and the V4 region of the 16S rRNA gene was amplified and sequenced to determine microbial composition.[3]
-
SCFA Analysis: Fecal or blood samples were analyzed for SCFA concentrations using techniques like GC-MS.[16]
Fructooligosaccharides (FOS) Supplementation Study Protocol (Meta-Analysis Representative)
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.[7][8][9]
-
Inclusion Criteria: Randomized controlled trials investigating the effects of FOS supplementation on human gut microbiota composition.[8]
-
Intervention: Dosages of FOS ranged from 2.5 g/day to 20 g/day , with intervention durations typically lasting from 2 to 12 weeks.[7]
-
Outcome Measures: The primary outcome was the change in the abundance of specific gut bacteria, particularly Bifidobacterium spp. and Lactobacillus spp., measured by quantitative PCR or sequencing.[7][8]
-
Statistical Analysis: Weighted mean differences with 95% confidence intervals were calculated using fixed or random-effects models to pool the results from individual studies.[8]
Galactooligosaccharides (GOS) Supplementation Study Protocol (Representative)
-
Study Design: A randomized, parallel, double-blind study.[13]
-
Participants: Healthy women aged 42-70 years.[13]
-
Intervention: Daily consumption of 1.3 g or 2.0 g of GOS for 3 weeks.[13]
-
Data Collection: Fecal samples were collected at baseline and after the intervention for shotgun metagenomic sequencing.[13]
-
Microbiota Analysis: DNA was extracted from fecal samples, and shotgun metagenomic sequencing was performed to assess the overall microbial composition and relative abundance of different bacterial species.[13]
Visualizing the Mechanisms and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to prebiotic function and experimental design.
Conclusion and Future Directions
The available preclinical data suggests that this compound possesses promising prebiotic properties, including the stimulation of beneficial gut bacteria and the production of health-promoting SCFAs like butyrate and propionate.[1] However, the critical next step is to translate these in vitro findings into human clinical settings.
Researchers and drug development professionals should consider the following:
-
Pivotal Human Studies: There is a clear need for well-designed, randomized controlled trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects.
-
Dose-Response Studies: Future clinical trials should aim to establish an effective dose range for this compound to elicit significant prebiotic effects.
-
Comparative Efficacy: Head-to-head clinical trials comparing this compound with established prebiotics like inulin, FOS, and GOS would be invaluable in determining its relative potency and potential unique benefits.
References
- 1. Biological activity of galacto-oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prebiotic Therapy on Gastrointestinal Microbiome of Individuals with Different Inflammatory Conditions: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota | Gut [gut.bmj.com]
- 4. Baseline gut microbiota may determine inulin effects on weight loss [gutmicrobiotaforhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prebioticassociation.org [prebioticassociation.org]
- 11. fortunejournals.com [fortunejournals.com]
- 12. prebioticassociation.org [prebioticassociation.org]
- 13. Frontiers | A double-blind intervention trial in healthy women demonstrates the beneficial impact on Bifidobacterium with low dosages of prebiotic galacto-oligosaccharides [frontiersin.org]
- 14. Galacto-oligosaccharides supplementation in prefrail older and healthy adults increased faecal bifidobacteria, but did not impact immune function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Kojibiose: A Low-Cariogenic Alternative to Sucrose Validated by In Vitro Evidence
For Immediate Release: A comprehensive review of in vitro studies confirms the low-cariogenic potential of kojibiose, a rare disaccharide, positioning it as a promising alternative to sucrose for researchers, scientists, and drug development professionals in the fields of oral health and functional food ingredients. Experimental data consistently demonstrates that this compound resists fermentation by key oral bacteria, significantly reduces biofilm formation, and does not contribute to the acidic environment that leads to dental caries, in stark contrast to sucrose.
Comparative Analysis of Cariogenic Properties
In vitro studies comparing this compound to other sugars, particularly sucrose, have highlighted its minimal impact on cariogenic processes. Unlike sucrose, which is readily metabolized by oral bacteria into organic acids, this compound is largely non-fermentable by several monocultures of oral bacteria.[1] This resistance to fermentation is a critical factor in its low-cariogenic profile.
Acid Production
The fermentation of sugars by bacteria such as Streptococcus mutans leads to a rapid drop in pH at the tooth surface, initiating enamel demineralization. In vitro experiments have shown that while sucrose and other sugars like glucose, fructose, and maltose are readily fermented, leading to significant acid production, this compound resists rapid fermentation by complex salivary microbiota.[2] One study noted that while sucrose and trehalose were rapidly fermented by most single strains of oral bacteria, leading to a drop in pH below the critical level of 5.5, most single strains were unable to metabolize this compound.[2]
| Sugar | Fermentation by S. mutans (Monoculture) | Acid Production (Complex Salivary Microbiota) |
| This compound | Not fermented[1] | Minimal to no acid production; resists rapid fermentation[2] |
| Sucrose | Readily fermented | Rapid and high acid production[2] |
| Trehalose | Readily fermented | Rapid and high acid production[2] |
| Glucose | Readily fermented | High acid production |
| Maltose | Readily fermented | High acid production |
Biofilm Formation
Dental plaque, a biofilm, is central to the development of caries. Streptococcus mutans utilizes sucrose not only as an energy source but also to produce extracellular polysaccharides (EPS), which form the structural matrix of the biofilm. In vitro studies using hydroxyapatite discs, which mimic the tooth surface, have demonstrated that this compound results in significantly lower biofilm formation compared to sucrose.[1]
| Sugar | Biofilm Formation on Hydroxyapatite Discs |
| This compound | Significantly low biofilm formation[1] |
| Sucrose | High biofilm formation |
Bacterial Growth
| Sugar | Support for S. mutans Growth (Monoculture) |
| This compound | Does not support significant growth[1] |
| Sucrose | Supports robust growth |
Experimental Protocols
The validation of this compound's low-cariogenic properties relies on established in vitro models of dental caries. A general experimental workflow is outlined below.
Key Methodologies:
-
Bacterial Strains and Culture Conditions: Pure cultures of cariogenic bacteria, such as Streptococcus mutans, or complex microbial communities from human saliva are used. Bacteria are typically grown in a carbon-limited medium to ensure that the tested sugar is the primary energy source.
-
Substrate: Saliva-coated hydroxyapatite discs are commonly used to simulate the pellicle-coated tooth enamel surface, providing a relevant substrate for biofilm formation.
-
Sugar Solutions: Solutions of this compound, sucrose, and other comparative sugars are prepared at standardized concentrations (e.g., 1% w/v).
-
Incubation: The bacterial cultures, sugar solutions, and hydroxyapatite discs are incubated together under anaerobic conditions at 37°C for a specified period (e.g., 24 to 72 hours).
-
Acid Production Analysis: The pH of the culture medium is measured at various time points to determine the extent of acid production from sugar fermentation.
-
Biofilm Quantification: After incubation, the hydroxyapatite discs are rinsed to remove planktonic bacteria. The adherent biofilm is then quantified using methods such as crystal violet staining, where the retained stain is solubilized and its absorbance is measured, or by scraping the biofilm and determining its dry weight.
-
Bacterial Growth Assessment: The number of viable bacteria within the biofilm or in the planktonic phase can be determined by serial dilution and plating on appropriate agar media to count the colony-forming units (CFU/mL).
Signaling Pathways and Metabolic Fate
The differential cariogenic potential of this compound and sucrose can be attributed to their distinct metabolic fates in Streptococcus mutans.
Sucrose Metabolism in Streptococcus mutans
Sucrose is actively metabolized by S. mutans through multiple pathways that contribute to its high cariogenicity.
Extracellularly, the enzymes glucosyltransferases (Gtfs) and fructosyltransferase (Ftf) act on sucrose. Gtfs synthesize glucans, which are sticky extracellular polysaccharides that form the structural backbone of dental plaque, and release fructose. Ftf synthesizes fructans, which serve as an extracellular energy storage source, and releases glucose. Simultaneously, sucrose is transported into the bacterial cell via the phosphotransferase system (PTS). Intracellularly, sucrose is phosphorylated and then cleaved into glucose-6-phosphate and fructose, which directly enter the glycolytic pathway to produce lactic acid.
The Non-Metabolized Nature of this compound
In contrast, Streptococcus mutans lacks the specific enzymatic machinery to transport and metabolize this compound. This is the primary reason for its low cariogenicity.
As this compound is not a substrate for the PTS in S. mutans, it is not transported into the cell and therefore cannot be converted into glycolytic intermediates. Consequently, no significant acid production occurs, and the pH of the surrounding environment remains neutral.
Conclusion
The in vitro evidence strongly supports the classification of this compound as a low-cariogenic sugar. Its resistance to fermentation by key oral pathogens, coupled with its inability to promote significant biofilm formation, makes it a compelling candidate for further research and development as a sucrose substitute in various applications. For scientists and professionals in drug development and functional foods, this compound represents a valuable tool in the strategy to mitigate the public health challenge of dental caries.
References
A Comparative Analysis of Kojibiose and Sucrose Metabolism by Oral Bacteria: Implications for Dental Health
For Immediate Release
This guide provides a detailed comparison of the metabolism of kojibiose, a rare disaccharide, and sucrose by oral bacteria. The findings presented here are supported by experimental data and are intended for researchers, scientists, and drug development professionals investigating novel approaches to dental caries prevention and oral health maintenance.
Comparative Metabolism: A Tale of Two Sugars
The oral cavity is a complex ecosystem where dietary sugars significantly influence the metabolic activity of the resident microbiota, impacting the balance between dental health and disease. Sucrose is well-established as a primary contributor to dental caries due to its rapid fermentation into acids and its role in building the biofilm matrix.[1] In contrast, this compound demonstrates a markedly different metabolic profile, suggesting a lower cariogenic potential.[2][3]
Acid Production
The fermentation of dietary sugars by oral bacteria, particularly Streptococcus mutans, leads to the production of organic acids, primarily lactic acid.[4][5] This acidification of the dental plaque biofilm demineralizes tooth enamel, the initial step in caries formation.[4] Experimental data consistently shows that sucrose is readily fermented, causing a significant drop in pH. This compound, on the other hand, is poorly fermented by most oral bacteria, resulting in minimal acid production and a pH that generally remains above the critical threshold for enamel demineralization (pH 5.5).[6]
| Parameter | Sucrose | This compound | Reference |
| pH after 48h Incubation with Oral Microbiota | < 5.5 | > 5.5 | [6] |
| Total Organic Acid Production (48h) | High (e.g., 14.0 ± 6.3 mM) | Low | [2] |
| Primary Fermenting Bacteria | Streptococcus mutans, Streptococcus sobrinus, various other oral bacteria | Actinomyces viscosus, Lactobacillus spp. (to a lesser extent) | [2][6] |
| Metabolic Rate | Rapid | Slow and delayed | [3] |
Biofilm Formation and Extracellular Polysaccharide (EPS) Production
Dental plaque is a classic example of a biofilm, where microbial communities are embedded in a self-produced matrix of extracellular polymeric substances.[7] Sucrose is a unique substrate for the synthesis of extracellular polysaccharides (EPS), particularly glucans, by S. mutans glucosyltransferases (Gtfs).[1][7] These sticky glucans are crucial for the structural integrity of the biofilm, promoting bacterial adhesion and accumulation on the tooth surface.[1][8] this compound is not a substrate for these Gtfs, leading to significantly reduced biofilm formation.[9]
| Parameter | Sucrose | This compound | Reference |
| Biofilm Formation on Hydroxyapatite Discs | High | Significantly Lower | [9] |
| Substrate for Glucosyltransferases (Gtfs) | Yes | No | [9][10] |
| Extracellular Polysaccharide (EPS) Production | High | Minimal | [9] |
| Impact on Biofilm Structure | Promotes a thick, adhesive, and structurally complex biofilm | Does not support the formation of a robust biofilm matrix | [7] |
Impact on Oral Microbiome Composition
The introduction of different sugars can significantly alter the composition of the oral microbial community. Sucrose consumption is known to create an acidic environment that favors the proliferation of acidogenic and aciduric bacteria, such as Streptococcus mutans, leading to a dysbiotic and cariogenic microbiome.[1][2] In contrast, this compound does not induce such a dramatic shift. It tends to maintain the baseline microbial community structure, suggesting it does not provide a selective advantage to cariogenic species.[2][3]
| Parameter | Sucrose | This compound | Reference |
| Shift in Microbial Community | Significant shift towards cariogenic species | Closely maintains the inoculum community | [2][3] |
| Dominant Genus after Incubation (Salivary Microbiome) | Streptococcus (e.g., 91.8 ± 6.4%) | No single dominant genus, maintains diversity (e.g., Streptococcus at 5.1 ± 3.7%) | [2][11] |
| Effect on Microbial Diversity | High diversity loss | Maintains microbial diversity | [2][11] |
Enzymatic Mechanisms
The differential metabolism of sucrose and this compound by oral bacteria is rooted in the specificity of their respective metabolic enzymes.
Sucrose Metabolism: Streptococcus mutans and other oral bacteria possess a sophisticated enzymatic machinery for sucrose utilization. This includes:
-
Glucosyltransferases (Gtfs): These extracellular enzymes cleave sucrose and polymerize the glucose moiety into long-chain glucans (EPS), releasing fructose which can be internalized and fermented.[7][12]
-
Fructosyltransferase (Ftf): This enzyme synthesizes fructans from sucrose.[12]
-
Phosphoenolpyruvate-dependent phosphotransferase system (PTS): This system transports sucrose into the bacterial cell for glycolysis.[12]
This compound Metabolism: The majority of oral bacteria lack the specific enzymes required to metabolize this compound. However, certain species have been identified to possess the necessary hydrolases:
-
Actinomyces viscosus and Lactobacillus spp. possess enzymes from the glycohydrolase (GH) families GH15 and GH65 , respectively, which are associated with this compound metabolism.[2][13] These enzymes likely hydrolyze this compound into its constituent glucose molecules, which can then enter glycolysis.
Experimental Protocols
The following are summaries of methodologies used in the comparative studies of this compound and sucrose metabolism.
Bacterial Strains and Culture Conditions
A variety of oral bacterial strains are used in these studies, including monocultures of Streptococcus mutans, Streptococcus sobrinus, Streptococcus sanguinis, Actinomyces viscosus, and Lactobacillus species, as well as synthetic communities and complex microbial communities from human saliva.[2][14] Bacteria are typically cultured in a defined medium with the respective sugar (this compound or sucrose) as the primary carbon source.[2]
Acid Production Assay
The acidogenic potential of oral bacteria with different sugars is commonly assessed by measuring the pH of the culture medium over time.
-
Bacterial cultures are grown in a basal medium supplemented with a standardized concentration of the test sugar (e.g., 1% w/v).
-
The cultures are incubated under controlled conditions (e.g., 37°C, 5% CO2).
-
The pH of the culture supernatant is measured at regular intervals (e.g., 0, 24, 48 hours) using a calibrated pH meter.
-
Organic acid profiles (e.g., lactic acid, acetic acid, formic acid) can be further quantified using techniques like high-performance liquid chromatography (HPLC).[2]
Biofilm Formation Assay
The ability of sugars to promote biofilm formation is often quantified using a crystal violet staining method on surfaces mimicking teeth, such as hydroxyapatite (HA) discs.[6][9]
-
Saliva-coated HA discs are placed in wells of a microtiter plate.
-
A standardized inoculum of oral bacteria is added to a culture medium containing the test sugar.
-
The plates are incubated for a specified period (e.g., 24-72 hours) to allow for biofilm development.
-
Non-adherent cells are removed by washing with a buffer solution.
-
The adherent biofilm is stained with crystal violet.
-
The stain is then solubilized, and the absorbance is measured spectrophotometrically to quantify the biofilm biomass.[6]
Extracellular Polysaccharide (EPS) Quantification Assay
The amount of EPS produced in the biofilm matrix can be quantified using colorimetric methods.
-
Biofilms are grown as described in the biofilm formation assay.
-
The culture medium is removed, and the biofilms are washed.
-
The EPS is extracted from the biofilm matrix.
-
The total carbohydrate content of the extracted EPS is determined using a method such as the phenol-sulfuric acid assay.[11]
Signaling Pathways and Metabolic Diagrams
// Nodes Sucrose [label="Extracellular Sucrose", fillcolor="#FBBC05", fontcolor="#202124"]; Gtf [label="Glucosyltransferases (Gtfs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ftf [label="Fructosyltransferase (Ftf)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PTS [label="Sucrose PTS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucans [label="Extracellular Glucans (EPS)\n(Biofilm Matrix)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fructans [label="Extracellular Fructans", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fructose_out [label="Fructose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sucrose_in [label="Intracellular Sucrose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acids [label="Lactic Acid, etc.\n(pH drop, Demineralization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Bacterial Adhesion\n& Aggregation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes this compound [label="Extracellular this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Most_Bacteria [label="Most Oral Bacteria\n(e.g., S. mutans)", fillcolor="#F1F3F4", fontcolor="#202124"]; No_Metabolism [label="No Significant Metabolism", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specific_Bacteria [label="Specific Bacteria\n(A. viscosus, Lactobacillus spp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolase [label="GH15/GH65 Hydrolases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acids [label="Low Acid Production", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Most_Bacteria; Most_Bacteria -> No_Metabolism; this compound -> Specific_Bacteria; Specific_Bacteria -> Hydrolase [label="Uptake"]; Hydrolase -> Glucose [label="Hydrolysis"]; Glucose -> Glycolysis; Glycolysis -> Acids; } Caption: Sucrose metabolism by S. mutans. Caption: this compound metabolism in the oral cavity.
Conclusion
The comparative metabolism of this compound and sucrose by oral bacteria reveals profound differences with significant implications for dental health. Sucrose is a highly cariogenic sugar that is rapidly fermented to acids, promotes the formation of a pathogenic biofilm, and shifts the oral microbiome towards a disease-associated state. In stark contrast, this compound is poorly metabolized by the majority of oral bacteria, leading to minimal acid production and biofilm formation, while preserving the diversity of the oral microbiome. These findings underscore the potential of this compound as a non-cariogenic sugar substitute in food and oral healthcare products. Further research into the long-term effects of this compound consumption on the oral ecosystem is warranted to fully elucidate its role in the maintenance of dental health.
References
- 1. Dynamic Production of Soluble Extracellular Polysaccharides by<i>Streptococcus mutans</i> [ouci.dntb.gov.ua]
- 2. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 4. A Novel Chitosan Hydrochloride–Biosurfactant–Grape Seed Oil Nanoemulsion to Control Dental Carie: Antimicrobial, Antibiofilm Activity and Irritation Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exopolysaccharides Produced by Streptococcus mutans Glucosyltransferases Modulate the Establishment of Microcolonies within Multispecies Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Sucrose Concentration on Streptococcus mutans Adhesion to Dental Material Surfaces [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiparameter Assessments To Determine the Effects of Sugars and Antimicrobials on a Polymicrobial Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Route of Sucrose Utilization by Streptococcus mutans Affects Intracellular Polysaccharide Metabolism [frontiersin.org]
- 13. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Prebiotic Efficacy of Kojibiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo prebiotic efficacy of kojibiose against established prebiotics: inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The information presented is based on available scientific literature and is intended to inform research and development in the field of functional foods and therapeutics.
Introduction to Prebiotics and the Significance of this compound
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Inulin, FOS, and GOS are the most well-researched and commercially available prebiotics, known for their ability to promote the growth of Bifidobacterium and Lactobacillus species.
This compound, a rare disaccharide composed of two glucose units linked by an α-1,2 glycosidic bond, has emerged as a promising novel prebiotic.[1] Its unique structure renders it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by the gut microbiota.[2][3] In vitro studies have demonstrated its potential to selectively stimulate beneficial bacteria and promote the production of short-chain fatty acids (SCFAs), particularly butyrate and propionate.
Comparative Analysis of Prebiotic Efficacy
The following tables summarize the available in vivo and in vitro data on the effects of this compound, inulin, FOS, and GOS on gut microbiota composition and SCFA production.
Gut Microbiota Modulation
| Prebiotic | Key Findings from In Vivo Studies | Predominantly Stimulated Genera | Animal Model(s) | Citation(s) |
| This compound | Selected for reducing hepatic expression of inflammatory markers, suggesting modulation of gut microbiota-related inflammation. | Bifidobacterium, Enterococcus, Klebsiella (from in vitro SHIME model) | Rats | [4][5] |
| Inulin | Significantly increases the abundance of beneficial bacteria. Modulates the gut microbiota to alleviate post-stroke depressive-like behavior. | Bifidobacterium, Lactobacillus, Anaerostipes | Humans, Rats, Mice | [4][6][7][8] |
| Fructooligosaccharides (FOS) | Selectively stimulates the growth of bifidobacteria. | Bifidobacterium, Lactobacillus | Humans, Mice, Cats, Dogs | [2][8][9] |
| Galactooligosaccharides (GOS) | Significantly increases the population of lactobacilli and bifidobacteria. | Bifidobacterium, Lactobacillus | Humans, Rats | [10] |
Short-Chain Fatty Acid (SCFA) Production
Disclaimer: The data for this compound is derived from an in vitro simulation of the human gut (SHIME model), while the data for inulin, FOS, and GOS are from in vivo animal studies. Direct in vivo comparative data for SCFA production by this compound is not yet available in the reviewed literature.
| Prebiotic | Predominant SCFAs Produced | Study Type | Citation(s) |
| This compound | Propionate, Butyrate | In Vitro (SHIME model) | [5] |
| Inulin | Acetate, Butyrate | In Vivo (Mice) | [7] |
| Fructooligosaccharides (FOS) | General increase in total SCFAs | In Vitro | [11] |
| Galactooligosaccharides (GOS) | General increase in total SCFAs | In Vivo (General knowledge) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo prebiotic studies.
General In Vivo Prebiotic Efficacy Study in Rodents
A generalized workflow for assessing the in vivo prebiotic efficacy of a test compound is outlined below. This model is based on common practices reported in the literature for studying prebiotics like inulin, FOS, and GOS.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting butyrate- and propionate-forming bacteria of gut microbiota from sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oral administration of the probiotic strain Lactobacillus helveticus BGRA43 reduces high-fat diet–induced hepatic steatosis in mice and restores gut microbiota composition [frontiersin.org]
- 4. Inulin alters gut microbiota to alleviate post-stroke depressive-like behavior associated with the IGF-1-mediated MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolscigroup.us [biolscigroup.us]
- 6. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovering probiotic microorganisms: in vitro, in vivo, genetic and omics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gnotobiotic Rodents: An In Vivo Model for the Study of Microbe–Microbe Interactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Kojibiose and Trehalose on Insulin Response: A Guide for Researchers
For researchers and professionals in the fields of metabolic disease and drug development, understanding the nuanced effects of different carbohydrates on insulin signaling is paramount. This guide provides an objective comparison of two disaccharides, Kojibiose and Trehalose, and their respective impacts on insulin response, supported by available experimental data.
This document summarizes quantitative findings, details experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of these two sugars.
I. Comparative Overview of Effects on Insulin Response
| Parameter | This compound | Trehalose |
| Glycemic Response | Potentially lower glycemic impact due to slower digestion compared to glucose and maltose.[1] One study in hyperglycemic rats reported an aggravation of hyperglycemia.[2] | Generally elicits a lower and slower rise in blood glucose compared to glucose. |
| Insulin Secretion | Limited direct evidence. Slower digestion suggests a potentially blunted insulin response. | Leads to lower insulin secretion compared to glucose ingestion.[3] |
| Insulin Sensitivity | Limited direct evidence. One in vitro study showed no significant difference in insulin-mediated glucose uptake in a short-term co-culture model.[1] | Several studies suggest it may improve insulin sensitivity and glucose tolerance in both animal models and humans at risk for type 2 diabetes.[3][4] |
| Inflammatory Response | May ameliorate hepatic inflammation by reducing the infiltration of macrophages. | Demonstrates anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] |
II. Quantitative Data from Experimental Studies
Table 1: In Vitro Effects of this compound and Trehalose on Cellular Metabolism
| Cell Line | Treatment | Concentration | Parameter | Result | Reference |
| Caco-2 | This compound | 5 mM | Extracellular Acidification Rate (ECAR) | No significant increase observed. | [1] |
| Caco-2 | Trehalose | 5 mM | Extracellular Acidification Rate (ECAR) | No significant increase observed. | [1] |
| HepG2 | This compound (after Caco-2 digestion) | 14 mM | Cellular Energy Production | Increased | [7] |
| HepG2 | Trehalose (after Caco-2 digestion) | 14 mM | Cellular Energy Production | No significant effect | [7] |
Table 2: In Vivo Effects of Trehalose on Glycemic Control and Inflammation in Humans (12-week study)
| Parameter | Trehalose Group (3.3 g/day ) | Placebo (Sucrose) Group | p-value | Reference |
| Change in Fasting Blood Glucose (mg/dL) | -7.1 ± 10.7 | - | 0.15 | [3] |
| Change in Insulin (µU/mL) | +0.73 ± 0.8 | - | 0.39 | [3] |
| Change in HOMA-IR | +0.19 ± 0.33 | - | 0.56 | [3] |
| Change in C-Reactive Protein (mg/L) | -0.62 ± 0.3 | - | 0.02 | [3] |
Table 3: Anti-inflammatory Effects of Trehalose in a Diabetic Mouse Model
| Parameter | Diabetic Mice (db/db) | Diabetic Mice + Trehalose | Control Mice (C57/BL) | Reference |
| Spleen TNF-α Expression | Overexpressed | - | Normal | [6] |
| Liver IL-10 Expression | Underexpressed | - | Normal | [6] |
| Spleen IL-10 Expression | Underexpressed | - | Normal | [6] |
III. Experimental Protocols
In Vitro Co-culture Model for Digestion and Metabolism
This protocol is based on the methodology used to assess the metabolic impact of this compound and Trehalose on liver cells after intestinal digestion.[1][7]
-
Cell Culture: Human Caco-2 intestinal cells and HepG2 liver cells are cultured separately. Caco-2 cells are seeded on Transwell inserts.
-
Co-culture Setup: Once Caco-2 cells differentiate into a monolayer, the inserts are transferred to plates containing confluent HepG2 cells, creating a co-culture system that mimics the gut-liver axis.
-
Treatment: this compound or Trehalose (e.g., 14 mM) is added to the apical side of the Caco-2 cells.
-
Analysis:
-
Digestion: Glucose concentration in the basolateral medium is measured over time to assess the rate of disaccharide digestion and glucose absorption.
-
Metabolic Impact: HepG2 cells are harvested for analysis of cellular energy production (e.g., using a Seahorse XF Analyzer to measure OCR and ECAR) and gene expression related to metabolism.
-
In Vivo Assessment of Insulin Sensitivity in a Diabetic Mouse Model
This protocol is a generalized representation based on studies investigating the effects of trehalose in db/db mice.[6]
-
Animal Model: Male db/db mice (a model for type 2 diabetes) and control C57/BL mice are used.
-
Treatment: Mice are divided into groups: diabetic, diabetic treated with trehalose, and control. Trehalose is administered in the drinking water (e.g., 2% w/v) for a specified period (e.g., several weeks).
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.
-
Insulin Sensitivity Assessment: An Insulin Tolerance Test (ITT) can be performed. After a short fasting period, mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at several time points post-injection (e.g., 0, 15, 30, 60, 90, and 120 minutes) to determine the rate of glucose clearance.
-
Tissue Analysis: At the end of the study, tissues such as the liver, spleen, and heart are collected for histological analysis and gene expression studies (e.g., qPCR for inflammatory markers like TNF-α and IL-10).
IV. Signaling Pathways and Mechanisms of Action
Insulin Signaling and GLUT4 Translocation
The canonical insulin signaling pathway leading to glucose uptake is crucial for maintaining glucose homeostasis. Insulin binding to its receptor initiates a cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins, activation of Phosphoinositide 3-kinase (PI3K), and subsequent activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane, facilitating glucose entry into the cell.
Proposed Mechanism of Trehalose Action on Insulin Sensitivity
Trehalose is suggested to improve insulin sensitivity through a multi-faceted mechanism that includes the activation of a fasting-like state and the suppression of inflammation. One proposed pathway involves the activation of the gene Aloxe3 in the liver, which mimics the effects of fasting and enhances insulin sensitivity.[4] Additionally, trehalose can inhibit the production of pro-inflammatory cytokines, which are known to contribute to insulin resistance.
Potential Inflammatory Pathway Modulation by this compound
While direct evidence linking this compound to insulin signaling is limited, its potential prebiotic and anti-inflammatory effects may indirectly influence insulin sensitivity. Prebiotics can lead to the production of short-chain fatty acids (SCFAs) by gut microbiota, which can have systemic metabolic benefits. Additionally, some prebiotics have been shown to interact with Toll-like receptor 4 (TLR4), a key component of the inflammatory response. The NF-κB pathway, a central regulator of inflammation, is a downstream target of TLR4. Chronic activation of this pathway is associated with insulin resistance.
V. Conclusion
Current evidence suggests that Trehalose holds more substantiated promise as a modulator of insulin response compared to this compound. Trehalose has been shown in multiple studies to favorably impact glycemic control and insulin sensitivity, with its anti-inflammatory properties being a key proposed mechanism.
The research on this compound in the context of insulin response is still in its nascent stages. While its slow digestibility is a promising characteristic for a reduced glycemic impact, the limited and somewhat conflicting in vivo data necessitate further investigation. Its potential as a prebiotic that could indirectly influence metabolic health through gut microbiota modulation is an area that warrants more in-depth study.
For researchers and drug development professionals, Trehalose presents a more immediate subject for further investigation into its therapeutic potential for metabolic disorders. This compound, on the other hand, represents a novel but less understood carbohydrate that requires foundational research to elucidate its physiological effects and mechanisms of action concerning insulin signaling. Direct comparative studies are critically needed to definitively position these two disaccharides in the landscape of functional carbohydrates for metabolic health.
References
- 1. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. The effects of oral trehalose on glycaemia, inflammation, and quality of life in patients with type 2 diabetes: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural sugar defends against metabolic syndrome, in mice – WashU Medicine [medicine.washu.edu]
- 5. Trehalose Inhibits Inflammatory Responses through Mitochondrial Reprogramming in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kojibiose in a Laboratory Setting
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of kojibiose, a disaccharide commonly used in biochemical research. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.
This compound, a sugar, is generally considered a non-hazardous chemical and can be disposed of as regular laboratory waste, provided it is not contaminated with other hazardous materials.[1][2] However, it is also classified as a combustible solid, necessitating careful handling to mitigate any risk of ignition. The following procedures outline the recommended disposal methods for this compound in both solid and aqueous forms.
Summary of Disposal Procedures
For quick reference, the following table summarizes the appropriate disposal methods for this compound.
| Form of this compound | Disposal Method | Key Precautions |
| Solid (uncontaminated) | Regular Trash | - Double-bag in sealed plastic bags.- Label the outer bag "Non-hazardous".- Ensure no ignition sources are present in the disposal area. |
| Aqueous Solution (uncontaminated) | Sanitary Sewer (Drain) | - Dilute with at least an equal volume of water.- Pour slowly down the drain with running water. |
| Contaminated this compound | Hazardous Waste Stream | - Segregate from other waste.- Follow institutional guidelines for the specific contaminant. |
Detailed Experimental Protocols for Disposal
1. Disposal of Solid, Uncontaminated this compound:
This procedure applies to this compound powder that has not been mixed with any hazardous chemicals.
-
Step 1: Packaging: Place the solid this compound waste into a durable, sealable plastic bag.
-
Step 2: Double-Bagging: Place the primary bag into a second, larger plastic bag and seal it securely. This prevents any potential spillage.
-
Step 3: Labeling: Clearly label the outer bag as "Non-hazardous Waste: this compound". This informs custodial staff that the contents are not chemically hazardous.
-
Step 4: Final Disposal: Place the labeled bag in the designated container for regular laboratory trash.
2. Disposal of Aqueous Solutions of Uncontaminated this compound:
This procedure is for solutions where this compound is dissolved in water or a non-hazardous buffer.
-
Step 1: Dilution: For every volume of this compound solution, add at least an equal volume of water to dilute it.
-
Step 2: Drain Disposal: Slowly pour the diluted solution down a laboratory sink drain with the cold water tap running.[3]
-
Step 3: Flushing: Continue to run water down the drain for a few minutes after pouring to ensure the solution is thoroughly flushed through the plumbing.
3. Disposal of this compound Contaminated with Hazardous Materials:
If this compound has been in contact with hazardous chemicals (e.g., solvents, heavy metals, toxic compounds), it must be treated as hazardous waste.
-
Step 1: Segregation: Do not mix contaminated this compound with non-hazardous waste.
-
Step 2: Containment: Place the contaminated this compound (solid or liquid) in a designated hazardous waste container that is compatible with the contaminating chemical.
-
Step 3: Labeling: Label the container clearly with "Hazardous Waste" and list all chemical components, including this compound and the contaminant(s).
-
Step 4: Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidelines for Kojibiose
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of Kojibiose, a disaccharide inhibitor of plant glucosidase I.[1] The following procedural guidance is designed to answer specific operational questions and establish best practices for laboratory safety.
Physicochemical and Hazard Profile
| Property | Value | Source |
| CAS Number | 2140-29-6 | [1][3] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 | [1][3] |
| Appearance | White to off-white powder | |
| Solubility | 5 mg/mL in water | |
| Storage Temperature | -20°C | |
| Known Hazards | No specific hazard data available | [2] |
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. For this compound, the recommended personal protective equipment is based on standard laboratory safety protocols for handling solid chemicals of unknown toxicity.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a dust mask or work in a fume hood if generating dust. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Verify the label information matches the order.
-
Store the container in a designated, well-ventilated, and dry area at the recommended temperature of -20°C.
Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the powder to minimize inhalation of any dust.[2]
-
Use dedicated spatulas and weighing boats.
-
Avoid the formation of dust during handling.[2]
-
After handling, wash hands thoroughly with soap and water.[2]
Spill Management:
-
In case of a small spill, wear your PPE and gently sweep the solid material into a labeled waste container.
-
Avoid generating dust.
-
Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials in the designated waste container.
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated chemical waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
In the absence of specific toxicological data, the following general first-aid procedures are recommended[2]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. If irritation persists, consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
